molecular formula C8H11Cl2NO B3082938 5-Chloro-2-ethoxyaniline hydrochloride CAS No. 1135081-59-2

5-Chloro-2-ethoxyaniline hydrochloride

Cat. No.: B3082938
CAS No.: 1135081-59-2
M. Wt: 208.08 g/mol
InChI Key: JIKXWFBBGFCQJN-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxyaniline hydrochloride is an organic chemical compound featuring a benzene ring substituted with an ethoxy group, an amine function, and a chlorine atom, stabilized as a hydrochloride salt. This structure makes it a valuable aniline derivative and building block in organic synthesis and medicinal chemistry research. It is primarily used in research laboratories as a key intermediate for the synthesis of more complex molecules. Potential research applications include the development of pharmaceutical candidates and the design of novel compounds for material science. As a substituted aniline, its reactivity allows for various chemical transformations, including diazotization and formation of amide bonds, which are fundamental steps in creating dyes, agrochemicals, and active pharmaceutical ingredients (APIs). This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) for proper handling and disposal guidelines.

Properties

IUPAC Name

5-chloro-2-ethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKXWFBBGFCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-2-ethoxyaniline Hydrochloride: Chemical Properties, Synthetic Methodologies, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2) is a highly versatile halogenated and alkoxy-substituted aniline derivative[1]. In modern drug discovery and materials science, the strategic placement of its functional groups—a strong activating ethoxy group and a deactivating, lipophilic chloro group—creates a unique steric and electronic environment[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and critical role as a pharmaceutical intermediate in the development of chemical chaperones for Gaucher disease and ATPase inhibitors for oncology[3][4].

Physicochemical Profiling & Structural Dynamics

The core utility of 5-chloro-2-ethoxyaniline hydrochloride stems from the push-pull electronic dynamics on its benzene ring. The ethoxy (-OC2H5) group at the ortho position acts as a strong electron-donating group via resonance, increasing the nucleophilicity of the amine. Conversely, the chlorine atom at the meta position (relative to the ethoxy group) exerts an electron-withdrawing inductive effect while simultaneously enhancing the molecule's overall lipophilicity (LogP)[2][5]. This balance is critical when designing small molecules that must cross biological membranes or fit into specific hydrophobic enzymatic pockets.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Chloro-2-ethoxyaniline hydrochloride
CAS Registry Number 1135081-59-2 (HCl Salt) / 15793-48-3 (Free Base)[1][6]
Molecular Formula C8H11Cl2NO[7]
Molecular Weight 208.08 g/mol (HCl Salt) / 171.62 g/mol (Free Base)[6][7]
Topological Polar Surface Area 35.3 Ų[7]
SMILES (Free Base) CCOC1=C(N)C=C(Cl)C=C1[7]
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Eye damage)[7]

Synthetic Methodologies & Precursor Workflows

The synthesis of 5-chloro-2-ethoxyaniline requires strict regiocontrol. The standard industrial and laboratory approach involves the etherification of a substituted nitrophenol followed by the reduction of the nitro group. Converting the resulting free base into a hydrochloride salt enhances its shelf-life, oxidative stability, and aqueous solubility for subsequent aqueous-phase reactions.

Synthesis N1 4-Chloro-2-nitrophenol (Starting Material) N2 Williamson Etherification (Ethyl Bromide / K2CO3) N1->N2 Alkylation N3 4-Chloro-2-nitroethoxybenzene (Intermediate) N2->N3 SN2 Substitution N4 Nitro Reduction (Fe / HCl or H2/Pd-C) N3->N4 Reduction N5 5-Chloro-2-ethoxyaniline (Free Base) N4->N5 Amine Formation N6 HCl Gas / Ether Precipitation N5->N6 Salt Formation N7 5-Chloro-2-ethoxyaniline HCl (Target Compound) N6->N7 Crystallization

Fig 1: Regioselective synthesis workflow of 5-chloro-2-ethoxyaniline hydrochloride.
Causality in Experimental Choices:
  • Etherification First: The ethoxy group is introduced prior to nitro reduction. If the nitro group were reduced to an amine first, the highly nucleophilic amine would compete with the phenoxide during alkylation, leading to unwanted N-alkylation side products[2].

  • Iron/Acid Reduction: While catalytic hydrogenation (H2/Pd-C) is cleaner, halogenated aromatics are prone to hydrodehalogenation (loss of the chlorine atom). Using Iron powder in an acidic medium (Béchamp reduction) ensures the selective reduction of the nitro group while preserving the critical C-Cl bond[8].

Pharmaceutical Applications & Mechanisms of Action

5-Chloro-2-ethoxyaniline hydrochloride serves as a highly privileged building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Chemical Chaperones for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the glucocerebrosidase (GC) gene, leading to misfolded GC proteins that are prematurely degraded[3]. Researchers have utilized 5-chloro-2-ethoxyaniline to synthesize 1,3,5-triazine-2,4,6-triamine derivatives.

  • Mechanistic Insight: The 5-chloro-2-ethoxyaniline moiety provides the exact steric bulk and lipophilicity required to bind selectively to the active site of the mutant GC enzyme[5]. By binding to the enzyme, the small molecule acts as a "chemical chaperone," stabilizing the protein's proper folding conformation in the endoplasmic reticulum, allowing it to traffic successfully to the lysosome before dissociating[6].

TIP48/TIP49 ATPase Inhibitors for Oncology

The TIP48/TIP49 complex is an ATPase that interacts with the c-Myc oncogene, promoting malignant transformation in cancers such as lymphoma and colon cancer[4][9].

  • Mechanistic Insight: 5-Chloro-2-ethoxyaniline is reacted with 1,1-cyclopentanediacetic anhydride to form aminopyrazolone derivatives[4]. The resulting compounds act as potent inhibitors of the TIP48/TIP49 ATPase activity. By starving the complex of its ATPase function, the c-Myc driven proliferation pathway is suppressed, inducing tumor cell apoptosis[9].

Pathway Core 5-Chloro-2-ethoxyaniline Scaffold T_Deriv 1,3,5-Triazine Derivatives Core->T_Deriv Cyanuric Chloride Coupling P_Deriv Aminopyrazolone Derivatives Core->P_Deriv Cyclopentanediacetic Anhydride GC Mutant Glucocerebrosidase (Gaucher Disease) T_Deriv->GC Binds Active Site TIP TIP48/TIP49 ATPase (Oncology) P_Deriv->TIP Inhibits ATPase Chap Chemical Chaperone Effect (Protein Stabilization) GC->Chap Restores Function Apop c-Myc Inhibition (Tumor Suppression) TIP->Apop Blocks Proliferation

Fig 2: Divergent pharmacological pathways of 5-chloro-2-ethoxyaniline-derived therapeutics.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the utilization of 5-chloro-2-ethoxyaniline hydrochloride in pharmaceutical intermediate synthesis.

Protocol A: Synthesis of 1,3,5-Triazine Derivatives (Gaucher Disease Intermediates)

This protocol utilizes a sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride[5].

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile (50 mL) and cool to 0°C using an ice bath.

  • Free-Basing: In a separate vial, dissolve 5-chloro-2-ethoxyaniline hydrochloride (1.0 eq) in a minimal amount of water and neutralize with saturated NaHCO3. Extract the free base into ethyl acetate, dry over MgSO4, and concentrate in vacuo[3].

  • First Substitution: Dissolve the free base in acetonitrile and add dropwise to the cyanuric chloride solution over 30 minutes. Maintain the temperature at 0°C to prevent di-substitution.

  • Base Addition: Add N,N-Diisopropylethylamine (Hünig's base, 1.2 eq) to neutralize the generated HCl. Stir for 2 hours at 0°C[5].

  • Workup: Pour the reaction mixture into ice water. Filter the resulting mono-substituted triazine precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Synthesis of Aminopyrazolone Precursors (TIP48/TIP49 Inhibitors)

This protocol details the coupling of the aniline with an anhydride to form the core of the ATPase inhibitor[4].

  • Reagent Mixing: In a 100 mL reaction vessel, dissolve 1,1-cyclopentanediacetic anhydride (2.50 g, 14.9 mmol) and 5-chloro-2-ethoxyaniline free base (3.06 g, 17.8 mmol) in anhydrous toluene (20 mL)[4].

  • Catalysis: Add triethylamine (4.94 mL, 35.7 mmol) to the solution to act as a proton scavenger and nucleophilic catalyst[4].

  • Reflux: Equip the vessel with a reflux condenser and heat the mixture to 90°C with continuous magnetic stirring for exactly 4 hours[4].

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the reaction by adding 5 N hydrochloric acid (to protonate unreacted amines and triethylamine). Extract the aqueous layer three times with ethyl acetate[4].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes:Ethyl Acetate) to isolate the target amide intermediate.

References

  • Chemsrc. "5-Chloro-2-ethoxyaniline hydrochloride | CAS#:1135081-59-2". Chemsrc Database.[Link]

  • National Center for Biotechnology Information (NCBI). "5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076". PubChem.[Link]

  • Marugan, J. J., et al. "N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease". PubMed Central (PMC).[Link]

  • Google Patents. "US20170107207A1 - Aminopyrazolone derivative".
  • Google Patents. "WO2015125785A1 - Pyrazolone derivative having multiple substituents".

Sources

5-Chloro-2-ethoxyaniline hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-ethoxyaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of 5-Chloro-2-ethoxyaniline hydrochloride (CAS No. for free base: 15793-48-3). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through a multi-faceted spectroscopic approach. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. Furthermore, this guide presents a plausible synthetic pathway and outlines the critical safety and handling protocols necessary for laboratory use. The integration of detailed experimental rationales, data interpretation, and visual workflows is intended to serve as an authoritative resource for understanding and utilizing this important chemical intermediate.

Introduction to 5-Chloro-2-ethoxyaniline Hydrochloride

5-Chloro-2-ethoxyaniline is a substituted aniline derivative that, in its hydrochloride salt form, offers enhanced stability and solubility, making it a valuable building block in organic synthesis. Substituted anilines are foundational precursors in the pharmaceutical, agrochemical, and dye industries. The specific arrangement of the chloro, ethoxy, and amino groups on the benzene ring imparts distinct chemical reactivity and physical properties, influencing the design and synthesis of more complex target molecules. Understanding its precise molecular structure is paramount for predicting its reactivity, designing synthetic routes, and ensuring the purity of downstream products. This guide provides the foundational knowledge for its structural confirmation.

Molecular Structure and Physicochemical Properties

The structural integrity of a chemical compound is the bedrock of its function and reactivity. For 5-Chloro-2-ethoxyaniline hydrochloride, the structure consists of a benzene ring substituted with three key functional groups: a chlorine atom, an ethoxy group (-OCH₂CH₃), and an ammonium group (-NH₃⁺), which is the protonated form of the aniline's amino group, along with a chloride counter-ion (Cl⁻).

Chemical Identity
PropertyValueSource
IUPAC Name 5-chloro-2-ethoxyanilinium chlorideN/A
Synonyms 5-Chloro-2-ethoxybenzenamine hydrochlorideN/A
CAS Number 15793-48-3 (for free base)[1][2]
Molecular Formula C₈H₁₁Cl₂NO[1][3]
Molecular Weight 208.09 g/mol Derived from Formula
Canonical SMILES CCOC1=C(C=C(C=C1)Cl)N.ClN/A
InChI Key UZEGGYTUIIXOIX-UHFFFAOYSA-N (for free base)[1]
Structural Representation

The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior. The ethoxy group at position 2 and the ammonium group at position 1 create steric and electronic effects that influence the reactivity of the aromatic ring. The chlorine atom at position 5 further modifies the electron density of the ring.

Caption: Workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. [4]The protonation of the aniline nitrogen to form the anilinium ion (R-NH₃⁺) significantly influences the chemical shifts of the aromatic protons, typically causing them to shift downfield due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to -NH₂.

3.1.1 Predicted ¹H NMR Spectral Data

The rationale for predicting these shifts is based on established substituent effects in benzene rings. [5]The ethoxy group is electron-donating, shielding adjacent protons (shifting them upfield), while the chloro and ammonium groups are electron-withdrawing, deshielding them (shifting them downfield).

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
CH₃ (ethoxy)~1.4Triplet (t)3HAliphatic protons adjacent to a CH₂ group.
CH₂ (ethoxy)~4.1Quartet (q)2HAliphatic protons deshielded by the adjacent oxygen atom.
Aromatic H ~7.0 - 7.5Multiplet (m)3HProtons on the aromatic ring, deshielded by the -NH₃⁺ and -Cl groups.
NH₃⁺ ~7.5 - 9.0Broad Singlet (br s)3HAcidic protons on the nitrogen, often broad and may exchange with solvent.

3.1.2 Predicted ¹³C NMR Spectral Data

Carbon chemical shifts are similarly influenced by the electronic environment.

CarbonPredicted Chemical Shift (δ) ppmRationale
CH₃ (ethoxy)~15Standard aliphatic carbon.
CH₂ (ethoxy)~65Aliphatic carbon bonded to an electronegative oxygen atom.
Aromatic C ~115 - 150Carbons within the aromatic ring, with varied shifts due to different substituents. The carbon attached to the oxygen (C-O) will be the most downfield.
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The transformation from the aniline free base to the hydrochloride salt introduces distinct vibrational bands.

Functional GroupExpected Absorption Band (cm⁻¹)Vibration TypeRationale
N-H (Ammonium)3200 - 2800N-H StretchBroad and strong absorption characteristic of ammonium salts.
C-H (Aromatic)3100 - 3000C-H StretchSharp, medium absorptions typical for sp² C-H bonds.
C-H (Aliphatic)3000 - 2850C-H StretchMedium to strong absorptions from the ethoxy group.
C=C (Aromatic)1600 - 1450C=C StretchMultiple bands of varying intensity.
C-O (Ether)1250 - 1200Asymmetric C-O-C StretchStrong absorption due to the aryl-alkyl ether linkage.
C-Cl 800 - 600C-Cl StretchMedium to weak absorption in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, analysis would typically be performed on the free base (5-Chloro-2-ethoxyaniline, MW ≈ 171.62 g/mol ) as the hydrochloride salt is non-volatile. The molecular ion peak (M⁺) would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is a definitive signature of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Synthesis and Purification

A common and logical synthetic route to 5-Chloro-2-ethoxyaniline hydrochloride involves a multi-step process starting from a readily available precursor. This pathway demonstrates standard, high-yielding transformations in organic chemistry. A plausible route starts from 4-chlorophenol.

synthesis_pathway A 4-Chlorophenol B 1-Chloro-4-ethoxybenzene A->B 1. NaOH 2. Ethyl Iodide C 5-Chloro-2-ethoxynitrobenzene B->C HNO₃ / H₂SO₄ Nitration D 5-Chloro-2-ethoxyaniline C->D Fe / HCl or H₂/Pd-C Reduction E 5-Chloro-2-ethoxyanilineHydrochloride D->E Conc. HCl Salt Formation

Caption: Plausible synthetic pathway for 5-Chloro-2-ethoxyaniline hydrochloride.

Experimental Protocol: Synthesis via Nitro-intermediate Reduction

This protocol outlines the final two steps: reduction of the nitro group and subsequent salt formation. The choice of a reducing agent like iron in acidic media is a classic, cost-effective, and robust method for converting aromatic nitro compounds to anilines.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-ethoxynitrobenzene (1.0 eq) and ethanol.

  • Reduction: Heat the mixture to reflux. Carefully add iron powder (3.0 eq) in portions. Slowly add concentrated hydrochloric acid (0.5 eq) dropwise. The reaction is exothermic and should be controlled.

    • Rationale: The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. The acid activates the iron surface and serves as the proton source.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter through celite to remove iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: This standard workup isolates the neutral free base (5-Chloro-2-ethoxyaniline) from inorganic byproducts.

  • Salt Formation: Concentrate the dried organic layer. Redissolve the crude aniline in a minimal amount of diethyl ether. Add concentrated hydrochloric acid dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the non-polar solvent. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

    • Rationale: The hydrochloride salt is typically insoluble in non-polar organic solvents like diethyl ether, providing a simple and effective method for purification and isolation.

Safety, Handling, and Storage

Proper handling of 5-Chloro-2-ethoxyaniline hydrochloride is crucial due to its potential hazards. [1]

  • Hazard Classification:

    • Harmful if swallowed (H302) [1] * Harmful in contact with skin (H312) [1] * Causes skin irritation (H315) [1] * Causes serious eye damage (H318) [1] * Harmful if inhaled (H332) [1]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6]Use in a well-ventilated area or with respiratory protection.

  • Handling: Avoid all personal contact, including inhalation. [7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular structure of 5-Chloro-2-ethoxyaniline hydrochloride has been thoroughly examined through the lens of modern spectroscopic techniques. This guide establishes a clear framework for its structural confirmation, emphasizing the synergy between NMR, IR, and Mass Spectrometry. The predicted spectral data, justified by fundamental chemical principles, provide a reliable benchmark for researchers. By integrating a plausible synthetic pathway and essential safety protocols, this document serves as a comprehensive technical resource, enabling scientists to confidently identify, synthesize, and utilize this versatile chemical intermediate in their research and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-ethoxyaniline. PubChem. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Chloro-5-Methoxyaniline Hydrochloride 98.0%(HPLC). Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

  • meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR. YouTube. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Hydroxyaniline, 97%. Retrieved from [Link]

  • Gregory, K. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]

Sources

5-Chloro-2-ethoxyaniline hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-2-ethoxyaniline Hydrochloride Synthesis Pathways: A Technical Whitepaper

Introduction & Chemical Context

5-Chloro-2-ethoxyaniline is a highly valuable halogenated, alkoxy-substituted aniline derivative. It serves as a critical intermediate in the synthesis of advanced functional materials, such as conductive polyaniline derivatives, and in the development of small-molecule therapeutics. Notably, it is a key building block in the synthesis of glucocerebrosidase inhibitors for Gaucher disease[1] and TIP48/TIP49 ATPase inhibitors for oncology[2].

The presence of the ethoxy group modulates the lipophilicity and pharmacokinetic profile of downstream drug candidates, while the chlorine atom provides a reactive handle for cross-coupling or modulates the electronic properties of the aromatic ring. Converting the free base to its hydrochloride salt (CAS 1135081-59-2) significantly enhances its oxidative stability, shelf-life, and aqueous solubility, making it the preferred form for long-term storage and biological assays[3].

Retrosynthetic Analysis & Pathway Design

The synthesis of 5-chloro-2-ethoxyaniline hydrochloride is most efficiently achieved through a three-step linear sequence starting from the commercially available 4-chloro-2-nitrophenol.

  • Step 1 (O-Alkylation): The phenolic hydroxyl group is ethylated to yield 4-chloro-1-ethoxy-2-nitrobenzene.

  • Step 2 (Nitro Reduction): The nitro group is chemoselectively reduced to a primary amine to yield the free base, 5-chloro-2-ethoxyaniline.

  • Step 3 (Salt Formation): The free base is treated with anhydrous hydrogen chloride to precipitate the target hydrochloride salt.

SynthesisPathway A 4-Chloro-2-nitrophenol (Starting Material) B 4-Chloro-1-ethoxy-2-nitrobenzene (Intermediate 1) A->B Ethyl Bromide, K2CO3 DMF, 80°C C 5-Chloro-2-ethoxyaniline (Free Base) B->C Fe powder, NH4Cl EtOH/H2O, 80°C D 5-Chloro-2-ethoxyaniline HCl (Final Product) C->D HCl (gas) in Et2O 0°C

Fig 1: Three-step chemical synthesis pathway for 5-chloro-2-ethoxyaniline hydrochloride.

Step-by-Step Experimental Methodologies

Step 1: O-Alkylation of 4-Chloro-2-nitrophenol

Expertise & Causality: The introduction of the ethoxy group relies on the Williamson ether synthesis[4]. 4-Chloro-2-nitrophenol is relatively acidic (pKa ~7.1) due to the electron-withdrawing nitro group in the ortho position. Potassium carbonate (


) is selected as the base because it is strong enough to quantitatively generate the phenoxide nucleophile without promoting side reactions (such as aldol condensations) that are common with stronger bases. Ethyl bromide is utilized as the alkylating agent due to its excellent balance of electrophilic reactivity and volatility.

Protocol:

  • Charge a flame-dried round-bottom flask with 4-chloro-2-nitrophenol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Add anhydrous

    
     (1.5 equiv) in one portion. The solution will immediately turn deep red/orange, confirming the formation of the phenoxide ion.
    
  • Add ethyl bromide (1.2 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 70–80°C for 4–6 hours.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the bright yellow starting material spot is entirely consumed.

  • Cool the mixture to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield 4-chloro-1-ethoxy-2-nitrobenzene.
    
Step 2: Chemoselective Reduction of the Nitro Group

Expertise & Causality: The reduction of the nitro group to an amine must be carefully controlled to prevent the reductive dehalogenation of the aryl chloride. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with


 gas frequently leads to dechlorination. Therefore, a milder, chemoselective Béchamp-style reduction using Iron powder and Ammonium Chloride (

) is optimal.

acts as a mild proton source that drives the electron transfer from Fe to the nitro group without the harshness of concentrated HCl, which could cause ether cleavage.

Protocol:

  • Dissolve 4-chloro-1-ethoxy-2-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (325 mesh, 5.0 equiv) and

    
     (2.0 equiv) to the solution.
    
  • Reflux the mixture (approx. 80°C) with vigorous mechanical stirring for 2–3 hours.

  • Self-Validation: Monitor via LC-MS or TLC. The nitro compound will convert to a more polar, UV-active spot representing the primary amine.

  • Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate to remove ethanol, dilute the aqueous residue with water, and extract with dichloromethane (DCM). Dry the organic layer and evaporate to yield 5-chloro-2-ethoxyaniline as a pale oil.

Step 3: Hydrochloride Salt Formation

Expertise & Causality: Free anilines are highly prone to air oxidation, often turning dark brown or black over time. Converting the amine to its hydrochloride salt protonates the nitrogen, removing its lone pair from conjugation with the aromatic ring and drastically reducing its susceptibility to oxidation. Anhydrous conditions are strictly maintained to ensure a highly crystalline, non-hygroscopic final product[3].

Protocol:

  • Dissolve the crude 5-chloro-2-ethoxyaniline in anhydrous diethyl ether (or methyl tert-butyl ether, MTBE).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution (alternatively, add a stoichiometric amount of 4.0 M HCl in dioxane dropwise).

  • A white to off-white precipitate will form immediately upon protonation.

  • Self-Validation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation and verify the pH of the supernatant is highly acidic (pH < 2).

  • Filter the solid under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum to afford pure 5-chloro-2-ethoxyaniline hydrochloride.

Workflow Step1 Step 1: O-Alkylation • K2CO3, DMF • Ethyl Bromide • 80°C, 4-6h Step2 Step 2: Nitro Reduction • Fe powder, NH4Cl • EtOH/H2O • Reflux, 2-3h Step1->Step2 Step3 Step 3: Salt Formation • HCl (g) in Diethyl Ether • 0°C, 1h Step2->Step3 Purification Purification • Vacuum Filtration • Cold Ether Wash Step3->Purification

Fig 2: Experimental workflow and conditions for the synthesis and purification process.

Quantitative Data & Yield Optimization

To assist process chemists in scaling this synthesis, the following table summarizes the optimized parameters, expected yields, and purity metrics for each stage of the pathway.

Reaction StepReagents / CatalystsSolvent SystemTemp / TimeExpected YieldPurity (HPLC)
1. O-Alkylation Ethyl bromide,

DMF80°C / 5 h88 - 92%> 98.0%
2. Nitro Reduction Fe powder,

EtOH/H2O (4:1)80°C / 3 h85 - 89%> 97.5%
3. Salt Formation HCl (g) or HCl/DioxaneDiethyl Ether0°C / 1 h90 - 95%> 99.5%
Overall Process ---~ 67 - 77% > 99.0%

Analytical Characterization Signatures

To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be verified before utilizing the compound in downstream applications:

  • 1H NMR (DMSO-d6, 400 MHz): Expected signals include a triplet at ~1.3 ppm (

    
     of the ethoxy group), a quartet at ~4.1 ppm (
    
    
    
    of the ethoxy group), aromatic protons between 6.8 - 7.3 ppm, and a broad exchangeable signal >9.0 ppm corresponding to the
    
    
    protons of the hydrochloride salt.
  • Mass Spectrometry (ESI+): The m/z calculated for the free base

    
    [M+H]+ is 172.05. The isotopic pattern must show the characteristic 3:1 ratio for the 
    
    
    
    isotopes, validating that the aryl chloride remained intact during the reduction step.

References

  • US20170107207A1 - Aminopyrazolone derivative (Utilization of 5-chloro-2-ethoxyaniline in ATPase inhibitor synthesis). Google Patents. URL:[2]

  • N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition (Independent synthesis pathways for substituted anilines). National Institutes of Health (NIH) PMC. URL:[Link][1]

Sources

physical and chemical properties of 5-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, characterization protocols, and safety information for 5-Chloro-2-ethoxyaniline hydrochloride. Given the limited direct experimental data for the hydrochloride salt, this document synthesizes information from its free base, 5-Chloro-2-ethoxyaniline, and its close structural analog, 5-Chloro-2-methoxyaniline hydrochloride, to provide a robust and practical resource.

Structural and Physicochemical Profile

5-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative. The presence of a chloro group, an ethoxy group, and an amine functionality on the benzene ring imparts specific chemical characteristics crucial for its application in organic synthesis and drug discovery. The hydrochloride salt form is often preferred to enhance stability and solubility in aqueous media.

Table 1: Physical and Chemical Properties

PropertyValueSource/Notes
Molecular Formula C8H11Cl2NOCalculated
Molecular Weight 208.09 g/mol Calculated
Appearance Solid (predicted)Based on related compounds
Melting Point 21-22 °C (for free base)[1]
Boiling Point 274.2 ± 20.0 °C at 760 mmHg (for free base)[1]
Solubility Water soluble (predicted for hydrochloride)The product is water soluble, and may spread in water systems.[2]
CAS Number 15793-48-3 (for free base)[1][3]

Synthesis and Chemical Reactivity

The synthesis of 5-Chloro-2-ethoxyaniline typically involves the reduction of a corresponding nitrobenzene precursor. The subsequent formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid.

Illustrative Synthetic Pathway:

G 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 1-Chloro-4-ethoxy-2-nitrobenzene 1-Chloro-4-ethoxy-2-nitrobenzene 4-Chloro-2-nitrophenol->1-Chloro-4-ethoxy-2-nitrobenzene Williamson Ether Synthesis (C2H5Br, base) 5-Chloro-2-ethoxyaniline 5-Chloro-2-ethoxyaniline 1-Chloro-4-ethoxy-2-nitrobenzene->5-Chloro-2-ethoxyaniline Reduction (e.g., SnCl2/HCl or H2/Pd-C) 5-Chloro-2-ethoxyaniline HCl 5-Chloro-2-ethoxyaniline HCl 5-Chloro-2-ethoxyaniline->5-Chloro-2-ethoxyaniline HCl Acidification (HCl)

Caption: General synthetic route to 5-Chloro-2-ethoxyaniline hydrochloride.

The reactivity of 5-Chloro-2-ethoxyaniline hydrochloride is primarily dictated by the aniline moiety. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, making it a versatile intermediate in the synthesis of more complex molecules. The electron-donating ethoxy group and the electron-withdrawing chloro group influence the regioselectivity of these reactions.

Experimental Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of 5-Chloro-2-ethoxyaniline hydrochloride. The following are standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The aromatic protons are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The ethoxy group will show a quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The aromatic carbons will resonate in the δ 110-150 ppm region. The two carbons of the ethoxy group will appear in the upfield region.

Justification: The chemical shifts and coupling constants in the NMR spectra provide unambiguous evidence for the connectivity of atoms in the molecule, confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic absorption bands:

    • N-H stretching of the ammonium salt in the region of 2800-3200 cm⁻¹.

    • C-O stretching of the ether at approximately 1250-1000 cm⁻¹.

    • C-Cl stretching around 800-600 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations.

Justification: The presence of these characteristic peaks confirms the key functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for a salt.

  • Data Acquisition: Obtain the mass spectrum.

  • Data Analysis: The mass spectrum should show a peak corresponding to the molecular ion of the free base [M]+ at m/z 171.05. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

Justification: High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Safety and Handling

Table 2: Hazard Identification and Handling Precautions

HazardDescriptionPrecautionary Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[4]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a fume hood.[4]
Skin Irritation Causes skin irritation.[4]Avoid contact with skin. In case of contact, wash immediately with plenty of water.[2]
Eye Irritation Causes serious eye irritation.[4]Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[2]
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[2]Store away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of contents/container to an approved waste disposal plant.[2]Follow local, state, and federal regulations for hazardous waste disposal.
First Aid Measures:
  • If Swallowed: Immediately call a poison center or doctor.[2]

  • If on Skin: Wash with plenty of soap and water.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

5-Chloro-2-ethoxyaniline hydrochloride is a valuable chemical intermediate. While direct experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its properties and safe handling can be achieved by leveraging data from its free base and closely related analogs. The protocols and information presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for working with this compound.

References

  • PubChem. 5-Chloro-2-methoxyaniline. [Link]

  • PubChem. 5-Chloro-2-ethoxyaniline. [Link]

  • Lab Supplies. 5-Chloro-2-methoxyaniline. [Link]

  • PubChemLite. 5-chloro-2-ethoxyaniline (C8H10ClNO). [Link]

  • PubChem. 5-Chloro-2-phenoxyaniline. [Link]

  • PureSynth. 2-Chloro-5-Methoxyaniline Hydrochloride 98.0%(HPLC). [Link]

  • Fisher Scientific. 5-Chloro-2-methoxyaniline 98.0+%, TCI America™. [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Chemsrc. 5-Chloro-2-(2-ethoxyethoxy)aniline. [Link]

  • SpectraBase. 5-Chloro-2-(2',4'-dichlorophenoxy)aniline. [Link]

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An In-Depth Technical Guide to 5-Chloro-2-ethoxyaniline Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of medicinal chemistry, substituted anilines represent a privileged scaffold, forming the core of a multitude of therapeutic agents. Their synthetic versatility and ability to engage in crucial molecular interactions have made them indispensable building blocks in the design of novel drugs. Among these, 5-Chloro-2-ethoxyaniline and its hydrochloride salt have emerged as compounds of significant interest, offering a unique combination of electronic and steric properties that are advantageous for the development of targeted therapies, particularly in oncology. This guide provides a comprehensive technical overview of 5-Chloro-2-ethoxyaniline hydrochloride, from its fundamental properties to its synthesis, analysis, and application in the generation of biologically active molecules.

Physicochemical and Structural Characteristics

The hydrochloride salt of 5-Chloro-2-ethoxyaniline is typically a crystalline solid, offering improved stability and handling characteristics compared to the free base. While a dedicated CAS number for the hydrochloride is not consistently cited, the base compound, 5-Chloro-2-ethoxyaniline , is uniquely identified by CAS Number 15793-48-3 [1]. The hydrochloride is formed by reacting the aniline with hydrochloric acid.

Key Properties
PropertyValueSource
CAS Number (Base) 15793-48-3[1]
Molecular Formula (Base) C8H10ClNO[1]
Molecular Weight (Base) 171.63 g/mol
Molecular Formula (HCl Salt) C8H11Cl2NON/A
Molecular Weight (HCl Salt) 208.09 g/mol N/A
Appearance (Base) Solid
Melting Point (Base) 21-22 °C
Boiling Point (Base) 274.2 ± 20.0 °C at 760 mmHg
Purity (Typical) >98%

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 5-Chloro-2-ethoxyaniline typically proceeds via the reduction of a corresponding nitroaromatic precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Synthesis of 5-Chloro-2-ethoxyaniline

This protocol is based on established methods for the reduction of nitroanilines[2].

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-nitrophenetole (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Reductant Addition : To this solution, add a reducing agent. A common and effective method is the use of iron powder (3-5 equivalents) in the presence of a catalytic amount of hydrochloric acid or ammonium chloride. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction : Heat the mixture to reflux (typically 70-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. The filter cake should be washed with the reaction solvent.

  • Extraction : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is then taken up in an organic solvent immiscible with water, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 5-Chloro-2-ethoxyaniline.

  • Purification : The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Experimental Protocol: Formation of the Hydrochloride Salt
  • Dissolution : Dissolve the purified 5-Chloro-2-ethoxyaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification : Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred aniline solution at 0 °C.

  • Precipitation : The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

  • Isolation and Drying : The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield 5-Chloro-2-ethoxyaniline hydrochloride as a stable, crystalline solid.

G cluster_synthesis Synthesis of 5-Chloro-2-ethoxyaniline cluster_salt_formation Hydrochloride Salt Formation Start 4-chloro-2-nitrophenetole Reduction Reduction with Fe/HCl or NH4Cl Start->Reduction Workup Filtration & Extraction Reduction->Workup Purification Column Chromatography or Distillation Workup->Purification Product_Base 5-Chloro-2-ethoxyaniline Purification->Product_Base Start_Salt 5-Chloro-2-ethoxyaniline Product_Base->Start_Salt Input for Salt Formation Dissolution Dissolve in Anhydrous Solvent Start_Salt->Dissolution Acidification Add Anhydrous HCl Dissolution->Acidification Isolation Filtration & Drying Acidification->Isolation Product_HCl 5-Chloro-2-ethoxyaniline HCl Isolation->Product_HCl G Kinase Kinase ATP-Binding Site Phosphorylated_Substrate Phosphorylated Substrate Signal Transduction Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylated_Substrate Inhibitor 5-Chloro-2-ethoxyaniline-based Inhibitor Inhibitor->Kinase Competitive Binding

Caption: Mechanism of action for a 5-Chloro-2-ethoxyaniline-based kinase inhibitor.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in drug development. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of 5-Chloro-2-ethoxyaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the amine) is typically effective.

  • Detection : UV detection at a wavelength of approximately 254 nm is appropriate for the aromatic system.

  • Sample Preparation : The hydrochloride salt is dissolved in the mobile phase or a suitable diluent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile compounds and impurities.

  • Column : A non-polar capillary column, such as a DB-5ms (or equivalent), is generally used for the analysis of anilines.[3]

  • Carrier Gas : Helium at a constant flow rate.

  • Injection : A split or splitless injection can be used depending on the sample concentration.

  • Temperature Program : A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) allows for the separation of components with different boiling points.

  • Detection : Mass spectrometry in electron ionization (EI) mode will provide a fragmentation pattern that can be used to confirm the structure of the molecule and identify any related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR : The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Sample Preparation : The sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-Chloro-2-ethoxyaniline hydrochloride.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity : Substituted anilines can be toxic if swallowed, inhaled, or absorbed through the skin. They can also cause skin and eye irritation.[1][4]

Conclusion

5-Chloro-2-ethoxyaniline hydrochloride is a valuable and versatile building block in the synthesis of complex organic molecules for the pharmaceutical industry. Its unique structural features make it a compelling starting material for the development of targeted therapies, particularly kinase inhibitors. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in drug discovery and development. As the quest for novel and more effective therapeutics continues, the strategic use of well-characterized and high-purity intermediates like 5-Chloro-2-ethoxyaniline hydrochloride will remain a critical component of successful research and development programs.

References

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-ethoxyaniline. PubChem. Retrieved from [Link]

  • Wang, Z., & Li, R. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1965.
  • da Silva, A. P. F., et al. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of the Brazilian Chemical Society, 25(8), 1431-1438.
  • Reddy, T. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 210, 112975.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Chu, W., et al. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology Letters, 6(11), 677-682.
  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-857.
  • Perzborn, E., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(17), 5422-5435.
  • CymitQuimica. (2023).
  • Lee, S. H., et al. (2004). Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. Applied and Environmental Microbiology, 70(3), 1347-1354.
  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Lakka, N. S., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
  • U.S. Environmental Protection Agency. (1996).
  • European Patent Office. (1989).
  • Reiner, E. J., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Molecules, 27(8), 2469.

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Whitepaper: Thermodynamic and Empirical Solubility Profiling of 5-Chloro-2-ethoxyaniline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2) is a highly specialized aromatic amine salt utilized as a critical building block in the synthesis of pharmaceutical chaperones and advanced conductive polymers. For researchers and drug development professionals, managing the solubility of this compound is a persistent challenge. The hydrochloride salt form provides excellent oxidative stability and shelf-life but fundamentally restricts the compound's solubility in standard organic solvents.

This technical guide synthesizes structural thermodynamics, empirical solubility data, and field-proven laboratory protocols to provide a comprehensive framework for processing 5-chloro-2-ethoxyaniline hydrochloride in organic synthesis.

Structural Thermodynamics & The Causality of Solubility

The solubility of 5-chloro-2-ethoxyaniline hydrochloride is governed by a thermodynamic competition between its ionic crystal lattice energy and the solvation energy provided by the solvent.

  • The Hydrochloride Core: The primary driver of its physical properties is the ionic bond between the protonated amine (

    
    ) and the chloride anion (
    
    
    
    ). To achieve dissolution, a solvent must possess a sufficiently high dielectric constant (
    
    
    ) and hydrogen-bonding capacity to overcome this lattice energy [1].
  • Substituent Effects (-Cl and -OEt): Unlike unsubstituted aniline hydrochloride, this molecule features a lipophilic, electron-withdrawing chlorine atom at the 5-position and a sterically bulky ethoxy group at the 2-position [3]. These substituents disrupt the perfect crystalline packing of the salt, slightly lowering the lattice energy. While the ionic core still demands polar solvents for dissolution, the lipophilic substituents slightly enhance its compatibility with moderately polar alcohols (like isopropanol) compared to pure aniline salts [2].

ThermodynamicFactors API 5-Chloro-2-ethoxyaniline HCl Solubility Profile Lattice Crystal Lattice Energy (Ionic Bonds) API->Lattice Overcomes Solvation Solvent Solvation Energy (Dipole/H-Bonding) API->Solvation Driven by Substituents Substituent Effects (-Cl, -OEt) API->Substituents Modulated by Protic Polar Protic Solvents High Solvation Solvation->Protic Aprotic Polar Aprotic Solvents Moderate Solvation Solvation->Aprotic NonPolar Non-Polar Solvents Low Solvation Solvation->NonPolar

Thermodynamic factors governing the organic solubility of 5-Chloro-2-ethoxyaniline HCl.

Solubility Profile in Organic Solvents

Based on the thermodynamic modeling of aniline hydrochloride derivatives [2] and the behavioral characteristics of halogenated alkoxy-anilines [3], the quantitative solubility of 5-chloro-2-ethoxyaniline hydrochloride is summarized below.

Note: The following table presents extrapolated empirical ranges at 25°C designed to guide solvent selection for process chemistry.

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated Solubility (25°C)Mechanistic Rationale
Polar Protic Methanol32.7> 100 mg/mLStrong H-bonding effectively disrupts the hydrochloride ionic lattice.
Polar Protic Ethanol24.550 - 100 mg/mLExcellent solvation; slightly lower capacity than methanol due to bulk.
Polar Aprotic DMSO46.7> 100 mg/mLHigh polarity stabilizes the charged

and

ions.
Polar Aprotic DMF36.750 - 100 mg/mLStrong dipole interactions overcome the crystal lattice energy.
Moderately Polar THF7.5< 5 mg/mLInsufficient polarity to break ionic bonds, despite the

group.
Non-Polar Toluene2.4< 0.1 mg/mLCompletely unable to solvate the ionic hydrochloride core.

Experimental Methodologies

To ensure self-validating and reproducible results in the laboratory, two primary workflows are essential: one for empirically measuring the solubility of the salt, and another for bypassing solubility limitations during synthesis.

Protocol A: Dynamic Solubility Determination Workflow

When precise thermodynamic data is required for scale-up (e.g., AspenPlus regression modeling), the dynamic equilibration method is the industry standard [2].

  • Sample Preparation: Weigh an excess amount of 5-chloro-2-ethoxyaniline hydrochloride (e.g., 500 mg) into a 10 mL thermostated glass jacketed vessel.

  • Solvent Addition: Add 5.0 mL of the target organic solvent (e.g., absolute ethanol).

  • Dynamic Equilibration: Seal the vessel and agitate using a magnetic stirrer at a constant temperature (e.g., 298.15 K ± 0.05 K) for a minimum of 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Extract a 1.0 mL aliquot of the suspension and centrifuge at 10,000 RPM for 10 minutes in a temperature-controlled rotor to separate the undissolved solid lattice from the saturated solution.

  • Quantification: Dilute the supernatant with a compatible mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a pre-established calibration curve.

ExperimentalWorkflow S1 1. Sample Prep (API + Solvent) S2 2. Equilibration (288K-328K) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Quantification (HPLC Assay) S3->S4 S5 5. Data Modeling (NRTL Regression) S4->S5

Step-by-step dynamic workflow for empirical solubility determination and thermodynamic modeling.

Protocol B: In Situ Free-Basing for Non-Polar Reactions

If a synthetic step (such as a specific cross-coupling reaction) mandates the use of a non-polar solvent like toluene where the hydrochloride salt is insoluble, researchers must perform in situ free-basing[1].

  • Suspension: Suspend 1.0 equivalent of 5-chloro-2-ethoxyaniline hydrochloride in toluene.

  • Neutralization: Add 1.2 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Stir vigorously at room temperature for 30 minutes. The base neutralizes the HCl, releasing the free 5-chloro-2-ethoxyaniline, which rapidly dissolves into the toluene due to its lipophilic

    
     and 
    
    
    
    groups.
  • Filtration (Optional): The resulting DIPEA-HCl or TEA-HCl salt will precipitate as a white solid. Filter the mixture to remove this byproduct, yielding a homogenous solution of the reactive free aniline.

Applications in Advanced Materials and Pharmaceuticals

Understanding the solubility of this specific molecule unlocks its utility across two major scientific domains:

  • Pharmaceutical Development: Halogenated alkoxy-anilines are critical precursors in medicinal chemistry. Specifically, 5-chloro-2-ethoxyaniline derivatives are utilized in the synthesis of 1,3,5-triazine-2,4-diamines. These complex molecules act as "chemical chaperones" that bind to misfolded glucocerebrosidase enzymes, offering potential therapeutic pathways for lysosomal storage disorders like Gaucher disease [5].

  • Conductive Polymers: In materials science, substituted anilines are polymerized to create processable forms of polyaniline. The incorporation of the ethoxy and chloro groups onto the polymer backbone significantly enhances the solubility of the resulting conductive polymer in organic solvents like DMSO and THF, overcoming the notorious intractability of standard unsubstituted polyaniline (emeraldine base) [4].

References

  • BenchChem. "Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions." BenchChem Tech Support.1

  • Journal of Chemical & Engineering Data. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems." ACS Publications. 2

  • BenchChem. "3-Bromo-5-chloro-2-ethoxyaniline | 929974-59-4: Significance of Halogenated and Alkoxy-Substituted Anilines."3

  • NASA / United States Patent Office. "Processible forms of electrically conductive polyaniline and conductive products formed therefrom."4

  • PubMed Central (PMC). "N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease." 5

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5-Chloro-2-ethoxyaniline Hydrochloride: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among this critical class of compounds, 5-Chloro-2-ethoxyaniline hydrochloride presents a unique combination of structural features that make it a highly valuable, yet under-explored, building block for innovative research. The presence of a chlorine atom, an ethoxy group, and a reactive aniline functionality provides a trifecta of opportunities for synthetic diversification and the development of novel molecular entities with significant biological potential.[4]

This in-depth technical guide, designed for researchers at the forefront of chemical and pharmaceutical sciences, will explore the core properties of 5-Chloro-2-ethoxyaniline hydrochloride and delineate its potential research applications. By providing detailed, field-proven insights and experimental protocols, this document aims to empower scientists to unlock the full synthetic potential of this versatile compound.

Core Properties and Characteristics

5-Chloro-2-ethoxyaniline hydrochloride is a crystalline solid, the hydrochloride salt of the free base 5-Chloro-2-ethoxyaniline. The salt form often enhances stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. A summary of its key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁Cl₂NOInferred
Molecular Weight 208.09 g/mol Inferred
CAS Number Not available for the hydrochloride salt. (Free base: 15793-48-3)[5]
Appearance White to off-white crystalline solid (expected)[6]
Solubility Soluble in water (expected for hydrochloride salt)[6]
Purity Typically >95%[5]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[5]

Safety Information: As with many substituted anilines, 5-Chloro-2-ethoxyaniline and its hydrochloride salt should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[5]

Potential Research Applications

The true value of 5-Chloro-2-ethoxyaniline hydrochloride lies in its potential as a versatile precursor for a multitude of complex organic molecules. Its strategic substitution pattern allows for a range of chemical transformations, making it a key starting material for several classes of compounds with established or potential biological activity.

Synthesis of Novel Heterocyclic Scaffolds

The aniline moiety is a gateway to a rich variety of heterocyclic systems, many of which form the core of medicinally important compounds.[7][8]

Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[9][10] The Conrad-Limpach and Gould-Jacobs reactions are classic methods for synthesizing quinolones from anilines and β-ketoesters or their equivalents.[9][10][11] 5-Chloro-2-ethoxyaniline hydrochloride can be readily employed in these reactions to generate novel substituted quinolones.

Experimental Protocol: Synthesis of a Substituted 4-Hydroxyquinoline via Conrad-Limpach Reaction

  • Neutralization: In a round-bottom flask, dissolve 5-Chloro-2-ethoxyaniline hydrochloride (1.0 eq) in a suitable solvent such as ethanol. Add a stoichiometric amount of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride and liberate the free aniline.

  • Condensation: To the solution of the free aniline, add a β-ketoester (e.g., ethyl acetoacetate, 1.05 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, the solvent is removed under reduced pressure. The resulting intermediate is then added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250 °C for 30 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture and add hexane or a similar non-polar solvent to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 4-hydroxyquinoline derivative.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 5-Chloro-2-ethoxyaniline_HCl 5-Chloro-2-ethoxyaniline Hydrochloride Neutralization 1. Neutralization (Base) 5-Chloro-2-ethoxyaniline_HCl->Neutralization beta-ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Condensation 2. Condensation (Reflux) beta-ketoester->Condensation Neutralization->Condensation Free Aniline Cyclization 3. Thermal Cyclization (~250°C) Condensation->Cyclization Intermediate Quinolone Substituted 4-Hydroxyquinoline Cyclization->Quinolone G Start 5-Chloro-2-ethoxyaniline Nitration Nitration (KNO₃, H₂SO₄) Start->Nitration Nitro_Aniline Nitro-substituted Aniline Nitration->Nitro_Aniline Reduction Reduction (e.g., H₂, Pd/C) Nitro_Aniline->Reduction o_Phenylenediamine o-Phenylenediamine Intermediate Reduction->o_Phenylenediamine Condensation Condensation/ Cyclization o_Phenylenediamine->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Benzimidazole Substituted Benzimidazole Condensation->Benzimidazole G Aniline 5-Chloro-2-ethoxyaniline Hydrochloride Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Coupling_Agent->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye

Sources

5-Chloro-2-ethoxyaniline Hydrochloride and Its Derivatives: A Comprehensive Guide to Synthesis, Mechanism, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, halogenated and alkoxy-substituted anilines represent a critical class of bifunctional building blocks. 5-Chloro-2-ethoxyaniline (and its highly stable hydrochloride salt) stands out due to its highly specific substitution pattern. The strategic placement of a strongly electron-donating ethoxy group at the ortho position and a lipophilic, electron-withdrawing chlorine atom at the meta position (relative to the ethoxy group) creates a unique electronic and steric environment.

As a Senior Application Scientist, I have observed that this specific molecular architecture is not merely structural—it is highly functional. It serves as a foundational scaffold in the synthesis of complex pharmacophores, most notably in the development of pyrazolone derivatives that target the oncogenic TIP48/TIP49 ATPase complex. This guide deconstructs the physicochemical properties, synthetic methodologies, and pharmacological applications of 5-chloro-2-ethoxyaniline, providing a self-validating framework for researchers in drug discovery and analytical chemistry.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 5-chloro-2-ethoxyaniline is essential for predicting its behavior in complex synthetic workflows. The compound is frequently utilized in its hydrochloride salt form to mitigate the oxidative degradation common to electron-rich anilines.

Quantitative Data Summary
PropertyFree Base FormHydrochloride Salt Form
Chemical Name 5-Chloro-2-ethoxyaniline5-Chloro-2-ethoxyaniline hydrochloride
CAS Registry Number
Molecular Formula C₈H₁₀ClNOC₈H₁₁Cl₂NO
Molecular Weight 171.62 g/mol 208.08 g/mol
Physical State (RT) Liquid / Low-melting solidCrystalline Solid
Key Structural Features Ortho-ethoxy, Meta-chloroProtonated amine, enhanced stability
Electronic and Steric Causality

The reactivity of the benzene ring in 5-chloro-2-ethoxyaniline is dictated by the competing directing effects of its substituents .

  • The Ethoxy Group (-OC₂H₅): Acts as a strong activating group via resonance, pushing electron density into the ring. This makes the amine a potent nucleophile. Pharmacokinetically, it modulates the compound's aqueous solubility.

  • The Chlorine Atom (-Cl): While deactivating via inductive effects, it enhances the overall lipophilicity of the molecule, a critical parameter for crossing biological membranes in downstream drug derivatives. Furthermore, it provides metabolic stability by blocking rapid cytochrome P450-mediated oxidation at the 5-position.

Synthetic Methodologies: Constructing Pyrazolone Scaffolds

One of the most prominent applications of 5-chloro-2-ethoxyaniline is its use as a primary amine nucleophile in the synthesis of aminopyrazolone derivatives, which are potent anti-tumor agents .

Protocol: Synthesis of Aminopyrazolone Intermediates via Amidation

Objective: Couple 5-chloro-2-ethoxyaniline with an anhydride to form a key intermediate.

Step 1: In Situ Free-Basing & Reagent Assembly Suspend 5-chloro-2-ethoxyaniline hydrochloride (17.8 mmol) and 1,1-cyclopentanediacetic anhydride (14.9 mmol) in anhydrous toluene (20 mL). Add triethylamine (TEA) (35.7 mmol).

  • Causality: TEA serves a dual purpose. First, it deprotonates the hydrochloride salt to liberate the nucleophilic free amine. Second, it acts as an acid scavenger for any byproducts, driving the equilibrium forward. Toluene is selected as an aprotic solvent with a high boiling point (110°C), allowing the reaction to be heated without solvent degradation.

Step 2: Thermal Activation Heat the reaction mixture to 90°C and stir continuously for 4 hours.

  • Causality: The ortho-ethoxy group sterically shields the nucleophilic amine. Elevated thermal energy (90°C) is strictly required to reach the transition state for the nucleophilic attack on the anhydride carbonyl, overcoming this steric hindrance.

Step 3: Self-Validating Quench & Extraction Cool the mixture to room temperature. Monitor completion via Thin-Layer Chromatography (TLC). Once confirmed, quench the reaction by adding 5 N hydrochloric acid, followed by extraction with ethyl acetate (EtOAc).

  • Causality: The acidic quench protonates any unreacted aniline and TEA, rendering them water-soluble. The target amide intermediate, lacking a basic amine, remains highly soluble in the organic (EtOAc) layer. This differential solubility provides a self-validating purification step during the liquid-liquid extraction.

Step 4: Desiccation & Isolation Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the solid intermediate.

Workflow A 5-Chloro-2-ethoxyaniline (Nucleophile) C Amidation Reaction (Toluene, TEA, 90°C) A->C B 1,1-Cyclopentanediacetic Anhydride B->C D Acidic Quench (5N HCl, EtOAc) C->D 4 hours (Overcome Sterics) E Aminopyrazolone Intermediate D->E Extraction & Purification

Synthetic workflow for generating aminopyrazolone intermediates from 5-chloro-2-ethoxyaniline.

Pharmacological Applications: Targeting the TIP48/TIP49 Oncogenic Axis

Derivatives synthesized from 5-chloro-2-ethoxyaniline have shown profound efficacy in oncology, specifically by targeting the ATPase activity of the TIP48/TIP49 complex .

Mechanistic Breakdown

The TIP48/TIP49 complex is a critical protein assembly that interacts with various transcription factors, most notably c-Myc . c-Myc is a well-documented oncogene that drives cell cycle progression and apoptosis evasion in numerous malignancies, including bladder, breast, and colorectal cancers.

Derivatives of 5-chloro-2-ethoxyaniline act as potent inhibitors of the ATPase activity intrinsic to the TIP48/TIP49 complex. By inhibiting this energetic driver, the derivatives disrupt the complex's ability to stabilize and promote c-Myc-mediated transcription. The lipophilic chlorine atom ensures the drug can penetrate the intracellular space, while the ethoxy group optimizes the binding affinity within the ATPase functional pocket.

Pathway A 5-Chloro-2-ethoxyaniline Derivatives B TIP48/TIP49 Complex (ATPase Active) A->B Inhibits ATPase Activity C c-Myc Transcription Factor (Oncogenic Driver) B->C Normal Interaction (Disrupted) D Tumor Progression (Cell Cycle Evasion) C->D Promotes E Tumor Suppression (Therapeutic Outcome) C->E Inhibition Leads To

Mechanism of action: Derivatives inhibiting the TIP48/TIP49-c-Myc oncogenic axis.

Analytical & Environmental Profiling

Beyond drug development, 5-chloro-2-ethoxyaniline plays a pivotal role in analytical chemistry and environmental monitoring. In exposome-scale investigations of halogenated chemicals, it is utilized as a high-fidelity reference standard for High-Resolution Mass Spectrometry (HRMS) .

When water is treated with disinfectants, naturally occurring organic matter can react to form Cl-/Br-containing disinfection byproducts (DBPs). 5-Chloro-2-ethoxyaniline provides a distinct isotopic signature—driven by the natural ~3:1 abundance ratio of ³⁵Cl to ³⁷Cl—making it an ideal candidate for training multistage machine learning algorithms to discover novel halogenated pollutants in complex environmental matrices.

References

  • Google Patents (US20170107207A1). Aminopyrazolone derivative.
  • Google Patents (WO2015125785A1). Pyrazolone derivative having multiple substituents.
  • ACS Analytical Chemistry. Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. Retrieved from [Link]

discovery and history of 5-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-2-ethoxyaniline Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Unseen Workhorse of Medicinal Chemistry

5-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline that, while not a therapeutic agent itself, represents a critical class of molecular scaffolds essential for the synthesis of a new generation of pharmaceuticals. As a bifunctional molecule, featuring both a reactive amine and specific halogen and alkoxy substitutions on an aromatic ring, it provides a versatile starting point for the construction of complex, biologically active compounds. This guide offers a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis, and an in-depth look into its applications, particularly in the realm of oncology and kinase inhibitor development. For researchers and professionals in drug development, understanding the nuances of such intermediates is paramount to the successful discovery of novel therapeutics. The strategic placement of the chloro and ethoxy groups influences the electronic and steric properties of the molecule, which in turn can be leveraged to achieve desired potency and selectivity in the final drug candidate.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of 5-Chloro-2-ethoxyaniline is typically a solid at room temperature, and its properties are derived from its free base form. A summary of its key physicochemical characteristics is provided below.

PropertyValueSource
IUPAC Name 5-chloro-2-ethoxyaniline hydrochlorideN/A
Molecular Formula C₈H₁₁Cl₂NON/A
Molecular Weight 208.09 g/mol N/A
CAS Number Not available for hydrochloride; 15793-48-3 for free base[1]
Appearance Solid
Melting Point (free base) 21-22 °C
Boiling Point (free base) 274.2 ± 20.0 °C at 760 mmHg
Purity Typically >95-98%
InChI (free base) 1S/C8H10ClNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3[1]

While specific spectroscopic data for the hydrochloride salt is not widely published, the expected spectral features can be inferred from the free base and related analogs.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amine protons (which may be a broad singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, ethoxy, and amino groups.

  • ¹³C NMR: The carbon NMR would display distinct signals for the two carbons of the ethoxy group and the six aromatic carbons.

  • IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the amine, C-O stretching for the ether, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Purification: A Multi-Step Approach

The synthesis of 5-Chloro-2-ethoxyaniline hydrochloride is a multi-step process that typically begins with a readily available starting material. A plausible and efficient synthetic route starts from 2,4-dichloronitrobenzene. This pathway involves a nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitro group to an amine, and finally, salt formation.

Synthetic Workflow

cluster_0 Synthesis Pathway A 2,4-Dichloronitrobenzene C 5-Chloro-2-ethoxy-1-nitrobenzene A->C Ethanol, Heat 1 B Sodium Ethoxide (Nucleophilic Aromatic Substitution) E 5-Chloro-2-ethoxyaniline C->E Reducing Agent 2 D Reduction (e.g., Fe/HCl or H₂/Pd-C) G 5-Chloro-2-ethoxyaniline Hydrochloride E->G Anhydrous Solvent 3 F Hydrochloric Acid (Salt Formation)

Caption: Synthetic pathway for 5-Chloro-2-ethoxyaniline hydrochloride.

Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-ethoxy-1-nitrobenzene

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 2,4-dichloronitrobenzene portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The product, 5-chloro-2-ethoxy-1-nitrobenzene, will precipitate as a solid.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of 5-Chloro-2-ethoxyaniline

  • In a round-bottom flask, suspend the 5-chloro-2-ethoxy-1-nitrobenzene in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-chloro-2-ethoxyaniline.

Step 3: Formation of 5-Chloro-2-ethoxyaniline Hydrochloride

  • Dissolve the crude 5-chloro-2-ethoxyaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain pure 5-Chloro-2-ethoxyaniline hydrochloride.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Applications in Research and Drug Development

The primary value of 5-Chloro-2-ethoxyaniline hydrochloride lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical industry.[3] The substituted aniline moiety is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy.

Kinase Inhibitors in Oncology

Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The 5-chloro-2-ethoxyaniline scaffold can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of chloro-anilines have been incorporated into novel quinazoline-based inhibitors targeting tyrosine kinases like c-Src and Abl, which are implicated in cancer progression.[3]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Kinase Inhibitor (Derived from 5-Chloro-2-ethoxyaniline) Inhibitor->Kinase_A

Caption: A generic kinase signaling pathway and the point of intervention for a kinase inhibitor.

Other Pharmaceutical Applications

The versatility of the 5-chloro-2-ethoxyaniline scaffold extends beyond kinase inhibitors. It is a valuable precursor for a wide range of pharmacologically active compounds. Its derivatives have been explored for their potential as inhibitors of various enzymes and modulators of critical cellular pathways. The presence of the chlorine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

Safety and Handling

5-Chloro-2-ethoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation and serious eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Chloro-2-ethoxyaniline hydrochloride is a pivotal, yet often overlooked, molecule in the landscape of modern chemical synthesis. While its direct historical "discovery" is not well-documented, its importance is evident in the numerous patents and research articles that utilize it as a key intermediate. Its unique substitution pattern provides a foundation for the development of highly specific and potent therapeutic agents, particularly in the field of oncology. For drug development professionals, a thorough understanding of the synthesis, properties, and applications of this compound is essential for the rational design of the next generation of life-saving medicines.

References

  • PubChem. 5-Chloro-2-ethoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Google Patents.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/33f2c525f053229b68c37c2250262174c83556df]([Link]

  • QuickCompany. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Chloro-2-ethoxyaniline Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Substituted anilines are a cornerstone of medicinal chemistry, providing a versatile scaffold for constructing a diverse array of pharmacologically active molecules. Among these, 5-Chloro-2-ethoxyaniline, and its hydrochloride salt, presents a unique combination of structural features. The presence of a chlorine atom at the 5-position and an ethoxy group at the 2-position imparts specific steric and electronic properties that can be leveraged to fine-tune the binding affinity, selectivity, and pharmacokinetic profile of target compounds.

While specific, peer-reviewed examples detailing the extensive downstream applications of 5-Chloro-2-ethoxyaniline hydrochloride are not broadly disseminated in public literature, its structural similarity to well-documented analogs, such as 5-Chloro-2-methoxyaniline, allows for the development of robust and scientifically-grounded synthetic protocols.[1][2] This guide provides an in-depth look at the synthesis of the parent aniline and its application in a representative synthetic transformation, offering researchers a practical framework for incorporating this valuable intermediate into their drug development programs. Its derivatives are anticipated to be valuable in the synthesis of kinase inhibitors and other targeted therapies, a field where chloro-substituted anilines have proven indispensable.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and handling requirements of any chemical intermediate is a prerequisite for safe and successful laboratory execution.

Physical and Chemical Data
PropertyValueSource
Chemical Name 5-Chloro-2-ethoxyaniline[5]
CAS Number 15793-48-3[5][6]
Molecular Formula C₈H₁₀ClNO[5][6]
Molecular Weight 171.63 g/mol [6]
Physical Form Solid[5][6]
Melting Point 21-22 °C[6]
Boiling Point 274.2 ± 20.0 °C at 760 mmHg[6]
Storage Room temperature, sealed in dry, protected from light.[5][6]
Safety, Handling, and First Aid

5-Chloro-2-ethoxyaniline hydrochloride and its related free base are hazardous substances that must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes serious eye irritation and may cause skin irritation.[8][9] Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[7]

  • Precautionary Measures:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7][10]

    • Do not breathe dust, fumes, or vapors.[7][10]

    • Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[7][8][10]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]

    • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately.[7][8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[7][8]

    • If Inhaled: Move person to fresh air. Call a physician immediately. If breathing has stopped, apply artificial respiration.[7][9]

Synthetic Protocols

The following protocols provide a framework for the synthesis of the 5-Chloro-2-ethoxyaniline intermediate and its subsequent use in a common derivatization reaction. These are exemplary methods based on established chemical principles for analogous compounds.[11][12]

Protocol 1: Synthesis of 5-Chloro-2-ethoxyaniline via Reduction

The most common route to substituted anilines is the reduction of the corresponding nitro compound. This protocol outlines the reduction of 4-chloro-2-ethoxynitrobenzene using tin(II) chloride, a reliable and scalable method.

Causality: The Stannous Chloride (SnCl₂) reduction in acidic media is a classic method for converting aromatic nitro groups to amines. The reaction proceeds through a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV), to the nitro group. The acidic environment (concentrated HCl) protonates the intermediates and is essential for the reaction mechanism.

start 4-Chloro-2-ethoxynitrobenzene product 5-Chloro-2-ethoxyaniline start->product Reduction Reflux reagent SnCl₂·2H₂O in conc. HCl / Ethanol cluster_reactants Reactants cluster_process Process cluster_products Products Aniline 5-Chloro-2-ethoxyaniline Amide N-(5-chloro-2-ethoxyphenyl)amide Aniline->Amide AcylChloride R-COCl AcylChloride->Amide Base Triethylamine (Et₃N) Byproduct Et₃N·HCl Base->Byproduct Solvent Dichloromethane (DCM) Temp 0 °C to RT

Sources

experimental procedure for reactions involving 5-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2) is a highly versatile bifunctional building block. In materials science, it serves as a critical monomer for synthesizing soluble, processable conductive polyanilines. In medicinal chemistry and drug development, its unique steric and electronic profile makes it a privileged scaffold for synthesizing chemical chaperones—specifically glucocerebrosidase inhibitors targeting lysosomal storage disorders like Gaucher disease . This guide details three field-proven experimental workflows, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for rigorous reproducibility.

Physicochemical Profiling

PropertySpecification
Chemical Name 5-Chloro-2-ethoxyaniline hydrochloride
Molecular Formula C8H11Cl2NO
Molecular Weight 208.08 g/mol
Appearance Off-white to pale purple crystalline powder
Solubility Soluble in Water, DMSO, Methanol, and DMF
Primary Utility Polymer synthesis, Buchwald-Hartwig coupling, Sandmeyer reactions

Workflow 1: Oxidative Polymerization to Substituted Polyanilines

Mechanistic Causality

Unsubstituted polyaniline (PANI) is notoriously insoluble in common organic solvents, severely limiting its processability. The introduction of an ethoxy group at the ortho position of the aniline monomer introduces steric hindrance that disrupts interchain hydrogen bonding, dramatically enhancing the resulting polymer's solubility in solvents like NMP and chloroform . Concurrently, the meta-chloro substituent exerts an electron-withdrawing inductive effect, which increases the oxidation potential of the monomer. This necessitates a strong oxidant, such as ammonium persulfate (APS), and strict temperature control (0–5 °C) to prevent over-oxidation and ensure highly ordered head-to-tail coupling .

Experimental Protocol
  • Monomer Dissolution: Dissolve 10 mmol of 5-chloro-2-ethoxyaniline hydrochloride in 50 mL of 1.0 M aqueous HCl. Chill the solution to 0–5 °C in an ice bath under continuous magnetic stirring.

  • Oxidant Preparation: Dissolve 12 mmol (1.2 eq) of ammonium persulfate (APS) in 20 mL of 1.0 M HCl. Chill to 0–5 °C.

  • Initiation: Add the APS solution dropwise to the monomer solution over 30 minutes to prevent thermal spiking.

  • Propagation: Allow the reaction to proceed at 0–5 °C for 24 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a deep emerald green, indicating the successful formation of the conductive emeraldine salt phase. A lack of color change indicates failed radical initiation.

  • Isolation: Filter the precipitated green polymer through a Büchner funnel, wash sequentially with 1.0 M HCl, methanol, and diethyl ether until the filtrate is colorless. Dry under vacuum at 40 °C for 24 hours.

Pathway Visualization

G A 5-Chloro-2-ethoxyaniline Hydrochloride B Oxidative Initiation (APS, HCl, 0°C) A->B C Radical Cation Formation B->C D Chain Propagation (Head-to-Tail) C->D E Poly(5-chloro-2-ethoxyaniline) Emeraldine Salt D->E

Fig 1: Oxidative polymerization pathway of 5-chloro-2-ethoxyaniline to its emeraldine salt.

Workflow 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality

In drug discovery, coupling the primary amine of 5-chloro-2-ethoxyaniline with complex aryl halides is essential for building therapeutic scaffolds . The ortho-ethoxy group creates a sterically demanding environment around the amine nitrogen. To overcome this, a bulky, electron-rich biaryl phosphine ligand like XPhos is required. XPhos facilitates the rapid oxidative addition of the aryl halide and promotes the sterically challenging reductive elimination step, preventing the nucleophilic amine from permanently binding to and poisoning the palladium catalyst.

Experimental Protocol
  • Free-Basing: If starting with the hydrochloride salt, pre-stir 1.0 mmol of the salt with 1.2 mmol of triethylamine in DCM for 30 mins, then evaporate to yield the free base.

  • Reagent Loading: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol), 5-chloro-2-ethoxyaniline free base (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and Cs2CO3 (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add 5 mL of anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the 5-chloro-2-ethoxyaniline peak (m/z 172.0[M+H]+) and the emergence of the coupled product mass confirm successful reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate for flash chromatography.

Pathway Visualization

G Start Aryl Halide + 5-Chloro-2-ethoxyaniline Cat Pd2(dba)3 + XPhos + Base (Cs2CO3) Start->Cat OxAdd Oxidative Addition Cat->OxAdd AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Cat Catalyst Regeneration Product Diaryl Amine Product RedElim->Product

Fig 2: Catalytic cycle for the Buchwald-Hartwig amination of 5-chloro-2-ethoxyaniline.

Workflow 3: Regioselective Sandmeyer Transformation

Mechanistic Causality

The synthesis of highly substituted aromatic scaffolds often requires the strategic conversion of the primary amine into other functional groups. The Sandmeyer reaction leverages the amine by converting it into a diazonium salt. The electron-donating ethoxy group stabilizes the diazonium intermediate via resonance, allowing it to be safely handled at 0–5 °C . Subsequent introduction of a copper(I) halide (e.g., CuBr) initiates a single-electron transfer (SET) radical mechanism, extruding nitrogen gas and regioselectively installing the halogen at the exact position of the original amine .

Experimental Protocol
  • Diazotization: Suspend 5-chloro-2-ethoxyaniline hydrochloride (5 mmol) in 10 mL of 48% aqueous HBr. Cool to 0 °C. Slowly add a solution of NaNO2 (5.5 mmol) in 5 mL of water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Copper Addition: In a separate flask, dissolve CuBr (6 mmol) in 5 mL of 48% HBr and heat to 60 °C.

  • Coupling: Add the cold diazonium solution dropwise to the hot CuBr solution.

  • Self-Validation Checkpoint: The immediate evolution of nitrogen gas (vigorous bubbling) upon addition confirms the radical decomposition of the diazonium intermediate and the formation of the aryl radical.

  • Isolation: Once gas evolution ceases, cool the mixture, extract with diethyl ether (3 x 20 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the brominated derivative.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary workflows described above:

Reaction TypeReagents / CatalystTemp (°C)Time (h)Key Outcome / Yield
Oxidative Polymerization APS (1.2 eq), 1.0 M HCl0–52465% yield, Processable emeraldine salt phase
Buchwald-Hartwig Amination Pd2(dba)3, XPhos, Cs2CO3901282% yield, Successful C-N bond formation
Sandmeyer Bromination NaNO2, HBr, CuBr0 to 60475% yield, Regioselective halogenation

References

  • US5262483A - Polymer composition. Google Patents.
  • N4-phenyl modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines enhance glucocerebrosidase inhibition by small molecules with potential as chemical chaperones for Gaucher disease. Huang W, et al. Bioorg Med Chem Lett. 2007;17(21):5783-9. PubMed. URL:[Link]

purification techniques for crude 5-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of Crude 5-Chloro-2-ethoxyaniline Hydrochloride

Authored by: A Senior Application Scientist

Abstract and Scope

This comprehensive guide provides detailed application notes and validated protocols for the purification of crude 5-Chloro-2-ethoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can be carried through subsequent synthetic steps, impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document moves beyond standard procedures to explain the scientific rationale behind each step, empowering researchers, scientists, and drug development professionals to troubleshoot and adapt these methods effectively. The protocols described herein are designed as self-validating systems, incorporating in-process controls and post-purification analysis to ensure the highest degree of purity.

Understanding the Impurity Profile

The synthetic route to 5-Chloro-2-ethoxyaniline typically involves the reduction of a nitro precursor, such as 4-chloro-2-ethoxy-1-nitrobenzene.[1] The subsequent conversion to the hydrochloride salt introduces further variables. Consequently, the crude product may contain a range of impurities:

  • Unreacted Starting Materials: Residual nitro-aromatic compounds or the free aniline base.

  • Isomeric Byproducts: Positional isomers formed during the initial chlorination or nitration stages of precursor synthesis.

  • Side-Reaction Products: Compounds resulting from over-reduction or incomplete reactions.

  • Degradation Products: Oxidized species, often appearing as colored polymeric impurities, are common in anilines and can form during synthesis or storage.[2]

  • Inorganic Salts: Residual acids or bases from the workup and salt formation steps.[3]

A thorough understanding of this potential impurity profile is essential for selecting the most appropriate purification strategy.

Primary Purification Strategy: Acid-Base Extraction

Acid-base extraction is a robust and highly selective first-line technique for purifying anilines by separating them from neutral and acidic impurities.[4][5] The strategy leverages the basicity of the aniline's amino group, which can be protonated to form a water-soluble ammonium salt, while non-basic impurities remain in an organic phase.

Causality and Mechanistic Principle

The core principle involves partitioning the target compound between two immiscible liquid phases (aqueous and organic). By adding a strong acid (HCl), the basic 5-Chloro-2-ethoxyaniline is converted to its hydrochloride salt. This salt possesses high polarity and ionic character, rendering it soluble in the aqueous phase. Conversely, neutral organic impurities (like unreacted nitro precursors) and acidic impurities (phenolic byproducts) remain in the organic solvent. This differential solubility provides a powerful basis for separation.[6]

Workflow for Acid-Base Extraction and Salt Reformation

G cluster_0 Step 1: Initial Dissolution & Acidic Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Liberation of Free Aniline cluster_3 Step 4: Final Extraction & Isolation A Crude Product in Organic Solvent (e.g., DCM) C Separatory Funnel A->C B Add 1M HCl (aq) B->C D Aqueous Layer (Protonated Aniline HCl) C->D Separate E Organic Layer (Neutral & Acidic Impurities) C->E Separate F Cool Aqueous Layer (Ice Bath) D->F G Add 1M NaOH (aq) to pH > 9 F->G H Precipitated/Oily Free Aniline G->H I Extract with fresh Organic Solvent H->I J Dry Organic Layer (Na2SO4) I->J K Add HCl in Ether/Isopropanol J->K L Pure 5-Chloro-2-ethoxyaniline HCl (Precipitate) K->L

Caption: Workflow of purification by acid-base extraction.

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude 5-Chloro-2-ethoxyaniline hydrochloride in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. If starting with the crude free base, this step is also applicable.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The target aniline will be protonated and move into the top aqueous layer.[4]

  • Separation: Carefully drain the lower organic layer, which contains neutral and acidic impurities. Collect the aqueous layer in a clean flask.

  • Re-extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of 1 M HCl. Combine this second aqueous extract with the first.

  • Liberation of Free Aniline: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) solution with constant stirring until the solution becomes strongly basic (pH > 9, verify with pH paper). The free 5-Chloro-2-ethoxyaniline should separate as an oil or precipitate.[3]

  • Back-Extraction: Extract the free aniline from the basified aqueous solution using three portions of a fresh organic solvent (e.g., DCM).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Reformation of Hydrochloride Salt: Filter to remove the drying agent. Through the dried organic solution, bubble dry HCl gas or add a solution of HCl in a compatible organic solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise until precipitation of the white hydrochloride salt is complete.[3]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold organic solvent (e.g., cold diethyl ether), and dry under vacuum.

Secondary Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree, particularly for removing impurities with different solubility profiles.[3] This method is ideal as a final polishing step after an initial purification by extraction.

Causality and Mechanistic Principle

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor during filtration).

Solvent Selection Data

Selecting the correct solvent is the most critical step. The ideal solvent should be unreactive with the compound, have a boiling point below the compound's melting point, and be easily removable.

Solvent SystemSuitability for Aniline HydrochloridesRationale & Expected Outcome
Ethanol/Water ExcellentThe compound is typically soluble in hot ethanol and less soluble in water. A mixture allows for fine-tuning of solubility. Cooling a saturated ethanol solution followed by the addition of water often induces crystallization.[2]
Isopropanol GoodOften provides good solubility at reflux and poor solubility when cold. Less volatile than ethanol, allowing for slower, more controlled crystal growth.
Methanol Fair to GoodHigh solvating power may lead to significant product loss in the mother liquor. Can be effective for highly impure samples.[7]
Water FairWhile the hydrochloride salt is water-soluble, solubility may be too high even at low temperatures, leading to poor recovery.[3]
Detailed Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 5-Chloro-2-ethoxyaniline hydrochloride and the chosen recrystallization solvent (e.g., isopropanol). Add a boiling chip.

  • Heating: Heat the mixture to boiling with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to oxidized impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.[3]

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor. Dry the crystals in a vacuum oven.

Alternative Strategy: Chromatography of the Free Base

Direct column chromatography of highly polar amine hydrochlorides on standard silica gel is often challenging due to strong, sometimes irreversible, binding to the acidic stationary phase.[3][8] This can result in significant product loss and poor separation (streaking). A superior method involves purifying the less polar free aniline base.

Causality and Mechanistic Principle

By converting the hydrochloride salt to its free base, the polarity of the molecule is significantly reduced, making it amenable to standard normal-phase chromatography. The key challenge is to mitigate the interaction between the basic amine and the acidic silanol groups on the silica surface. This is achieved by either neutralizing the stationary phase with a basic additive in the mobile phase or by using a less acidic stationary phase.[9]

Workflow for Chromatographic Purification

G A Crude Aniline HCl B Basify with NaOH (aq) & Extract Free Base A->B C Crude Free Aniline in Organic Solvent B->C D Concentrate Sample C->D E Column Chromatography (Silica Gel + 1% Triethylamine) D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Free Aniline H->I J Dissolve in Ether & Add HCl Solution I->J K Pure Aniline HCl (Precipitate) J->K

Caption: Workflow for purification via column chromatography.

Detailed Protocol for Column Chromatography
  • Prepare Free Base: Convert the crude hydrochloride salt to the free aniline base as described in steps 5 and 6 of the Acid-Base Extraction protocol (Section 3.3).

  • Select Chromatographic System:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A non-polar/polar solvent system such as Hexane/Ethyl Acetate. To prevent peak tailing, add ~1% triethylamine (TEA) to the eluent mixture.[10] The optimal ratio should be determined beforehand by Thin Layer Chromatography (TLC).

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA) and pack the column.

  • Load the Sample: Concentrate the crude free aniline under reduced pressure. Adsorb the concentrated residue onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution and Collection: Begin elution with the starting mobile phase. Collect fractions and monitor their composition by TLC. The polarity of the mobile phase can be gradually increased (e.g., to 90:10 or 85:15 Hexane/EtOAc) to elute the target compound.[11]

  • Isolation: Combine the fractions containing the pure product. Remove the eluent and triethylamine using a rotary evaporator.

  • Salt Reformation: Convert the purified free aniline back to its hydrochloride salt as described in step 8 of the Acid-Base Extraction protocol (Section 3.3).

Purity Assessment and Validation

The purity of the final product must be rigorously confirmed. Standard analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting trace impurities.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any structural isomers or residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • BenchChem. (n.d.). Purification of Substituted Anilines. Technical Support Center.
  • BenchChem. (n.d.). Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. Technical Support Center.
  • LibreTexts Chemistry. (n.d.). Extraction.
  • StackExchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange.
  • LookChem. (n.d.). Purification of Aniline. Chempedia.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • ChemicalBook. (2024, December 18). 5-Chloro-2-methoxyaniline.
  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Google Patents. (2024, March 15). Aniline purification method.
  • Google Patents. (n.d.). Method for Purification of Aniline.
  • Organic Syntheses. (n.d.). p-Aminotetraphenylmethane.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • YouTube. (2023, November 17). Making Aniline HCl.
  • StackExchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.
  • ChemScene. (n.d.). 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?
  • MilliporeSigma. (n.d.). 5-Chloro-2-ethoxyaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-ethoxyaniline.
  • MilliporeSigma. (n.d.). 5-Chloro-2-ethoxyaniline.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information.
  • QuickCompany. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • PubChem. (n.d.). 5-Chloro-2-ethoxyaniline. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
  • Molecules. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • CymitQuimica. (2023, July 7). 5-Chloro-2-methoxyaniline hydrochloride.
  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • PubMed. (n.d.). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography.

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Application Note: 5-Chloro-2-ethoxyaniline Hydrochloride as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Applications: Oncology API Synthesis (TIP48/TIP49 Inhibitors), Indole/Benzimidazole Scaffolds, and Materials Science.

Executive Summary & Structural Causality

5-Chloro-2-ethoxyaniline (Free Base CAS: 15793-48-3; Hydrochloride CAS: 1135081-59-2) is a highly versatile, differentially substituted aniline derivative used extensively in the synthesis of complex heterocyclic compounds[1][2].

In medicinal chemistry, the strategic placement of functional groups on this building block is not arbitrary; it directly influences both the chemical reactivity during synthesis and the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API):

  • The C2-Ethoxy Group: Serves as a strong activating group (ortho/para-directing) that enriches the electron density of the aromatic ring. Biologically, the ethoxy moiety acts as a critical steric steering group and a hydrogen-bond acceptor, locking the conformational geometry required to fit into tight enzymatic pockets (e.g., the TIP48/TIP49 complex)[3][4].

  • The C5-Chloro Group: Acts as a metabolic shield. By occupying the meta-position relative to the amine, it blocks undesirable cytochrome P450-mediated oxidative metabolism. Furthermore, the halogen increases the lipophilicity (

    
    ) of the final scaffold, enhancing cellular membrane permeability[4].
    
  • Hydrochloride Salt Form: Anilines are notoriously prone to auto-oxidation, leading to darkening and degradation over time. Procuring the building block as a hydrochloride salt prevents atmospheric oxidation, ensuring a longer shelf-life and precise molar stoichiometry during scale-up[1].

Key Application: Synthesis of TIP48/TIP49 ATPase Inhibitors

Recent advancements in targeted oncology utilize 5-chloro-2-ethoxyaniline to construct aminopyrazolone derivatives. These heterocycles are potent inhibitors of the TIP48/TIP49 ATPase complex, a critical regulatory hub that drives c-Myc-promoted oncogenesis in lymphomas, liver, and colon cancers[5][6].

Experimental Protocol 1: Amidation and Anhydride Ring-Opening

This procedure details the nucleophilic attack of the aniline on 1,1-cyclopentanediacetic anhydride to form a key intermediate.

Causality & Rationale:

  • Solvent (Toluene): Toluene is explicitly chosen over polar protic solvents. Its non-polar, high-boiling nature (

    
    ) provides the thermal energy required to drive the kinetic ring-opening of the anhydride without competitive solvolysis[3][6].
    
  • Base Scavenger (Triethylamine): Triethylamine (TEA) serves a dual mechanism. If you are starting with the hydrochloride salt of the aniline, the first equivalent of TEA liberates the free base in situ. The remaining equivalents neutralize the acidic byproducts generated during the anhydride opening, preventing premature reaction stalling.

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 1,1-cyclopentanediacetic anhydride (

    
    , 
    
    
    
    ) and 5-chloro-2-ethoxyaniline (
    
    
    ,
    
    
    )[3]. (Note: If utilizing the HCl salt, adjust the mass to account for the chloride counter-ion and add
    
    
    of TEA immediately).
  • Solvation: Suspend the reagents in anhydrous toluene (

    
    ) under an inert nitrogen atmosphere.
    
  • Base Addition: Slowly inject Triethylamine (

    
    , 
    
    
    
    ) via syringe.
  • Thermal Cycle: Heat the reaction mixture to

    
     with aggressive magnetic stirring for exactly 4 hours.
    
  • Workup & Self-Validation: Cool the solution to ambient temperature (

    
    ). Quench the reaction by adding 
    
    
    
    hydrochloric acid.
    • Self-Validating Checkpoint: The acid quench strictly protonates unreacted starting amines, shifting them to the aqueous phase. Extract the target amide with ethyl acetate. A successful extraction yields an organic layer free of the starting aniline (verified via TLC: Hexane/EtOAc 7:3, UV

      
      ).
      
  • Purification: Wash the organic phase with saturated brine, dry over anhydrous

    
    , filter, and concentrate in vacuo[6].
    
Table 1: Stoichiometric and Condition Parameters for Amidation[6]
Reagent / ParameterFunctional RoleQuantityEquivalents
5-Chloro-2-ethoxyaniline Limiting Nucleophile

(

)

1,1-Cyclopentanediacetic anhydride Electrophile

(

)

Triethylamine (TEA) Base / Acid Scavenger

(

)

Toluene Aprotic Solvent Medium


Thermal Profile Kinetic Driver

for

N/A
Isolated Final Yield Purified Intermediate


Experimental Protocol 2: Anhydrous Diazotization and Pyrazolone Cycloaddition

To build the pyrazolone core directly, a Sandmeyer-type diazotization utilizing organic nitrites is employed[5].

Causality & Rationale:

  • tert-Butyl Nitrite: Unlike traditional aqueous

    
     systems that risk hydrolyzing the diazonium salt into a phenol, tert-butyl nitrite allows diazotization in an anhydrous organic medium.
    
  • Acetonitrile (

    
    ):  Acetonitrile coordinates and stabilizes the highly reactive diazonium intermediate, while ice-cooling inhibits premature degradation (nitrogen gas evolution) prior to nucleophilic trapping.
    

Step-by-Step Methodology:

  • Solvation: Dissolve 5-chloro-2-ethoxyaniline in

    
     of anhydrous acetonitrile.
    
  • Diazotization: Chill the vessel to

    
    . Add tert-butyl nitrite (
    
    
    
    ,
    
    
    ) dropwise. Stir for 15 minutes to ensure complete conversion to the diazonium intermediate[5].
  • Trapping: Prepare a solution of (trimethylsilyl)diazomethane (

    
    , 
    
    
    
    ) in
    
    
    of acetonitrile. Add this dropwise to the cold reaction over 10 minutes.
  • Cyclization: Remove the ice bath, gradually warm the reaction to room temperature, and stir for 2 hours.

  • Isolation: Concentrate the solution in vacuo to yield the target cyclic solid framework quantitatively.

Table 2: Parameters for Anhydrous Diazotization[5]
Reagent / ParameterFunctional RoleQuantityEquivalents
5-Chloro-2-ethoxyaniline Starting Material-

Acetonitrile Polar Aprotic Stabilizer

-
tert-Butyl nitrite Organic

Source

(

)

(TMS)diazomethane Carbon Nucleophile

(

)

Thermal Profile Stepwise Stabilization

N/A
Isolated Final Yield Cyclized Framework

Quantitative

Systems Visualization: Workflow & Mechanism

The following diagram maps the physical synthetic workflow of the 5-chloro-2-ethoxyaniline building block toward its biological cascade as an oncology active ingredient.

G A 5-Chloro-2-ethoxyaniline (Key Building Block) B Amidation & Cycloaddition (Triethylamine, Toluene, 90°C) A->B Structural Base C Aminopyrazolone Derivative (Active API) B->C High Yield (94.8%) D Pharmacological Target (TIP48/TIP49 ATPase Inhibition) C->D Binding Affinity E Downstream Effect (c-Myc Complex Suppression) D->E Oncogene Arrest

Figure 1: Synthetic pathway and targeted oncology mechanism of pyrazolone derivatives.

Alternative Heterocyclic Applications

Beyond pyrazolones, the differential reactivity of the C4 and C6 positions on the 5-chloro-2-ethoxyaniline ring allows for the precise construction of other privileged scaffolds:

  • Multisubstituted Indoles: Using intermolecular electro-oxidative cycloaddition with 1,3-dicarbonyl compounds, this aniline yields complex indoles without the need for toxic transition-metal catalysts[4].

  • Benzimidazoles and Benzoxazoles: Further derivatization of the ortho-positions facilitates condensation with carboxylic acids to form core heterocycles prevalent in antibacterial and antihistamine drugs[4].

References

  • Title: Products - Quality Control Chemicals (QCC)
  • Title: US20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL
  • Source: bio-fount.
  • Title: WO2015125785A1 - Pyrazolone derivative having multiple substituents Source: Google Patents URL
  • Title: 3-Bromo-5-chloro-2-ethoxyaniline Source: Benchchem URL
  • Title: WO2015125786A1 - Aminopyrazolone derivative Source: Google Patents URL

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Troubleshooting & Optimization

identifying common byproducts in 5-Chloro-2-ethoxyaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactions involving 5-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the success of your experiments.

Introduction

5-Chloro-2-ethoxyaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its reactivity is centered around the nucleophilic aromatic amine and the ether linkage, which, while synthetically useful, can also be sources of byproduct formation. Understanding the potential side reactions and having robust analytical methods to identify impurities are crucial for achieving high purity and yield of your target molecule. This guide provides practical, field-proven insights to help you anticipate and address common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 5-Chloro-2-ethoxyaniline hydrochloride.

Q1: What are the most common types of byproducts I should expect in my reaction?

A1: Byproduct formation in reactions with 5-Chloro-2-ethoxyaniline hydrochloride can be categorized into several main classes:

  • Incomplete Reaction: The most straightforward "impurity" is the unreacted starting material itself.

  • Over-alkylation/Acylation: The primary amine is nucleophilic and can react with alkylating or acylating agents. If the reaction conditions are not carefully controlled, di-alkylation or di-acylation on the nitrogen can occur.

  • Ether Cleavage Products: Under strong acidic conditions, particularly with heating, the ethoxy group can be cleaved to yield 2-amino-4-chlorophenol.[1][2][3]

  • Oxidation and Dimerization Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, including azoxybenzenes, azobenzenes, and other oligomeric species.[4][5][6] This is often indicated by the reaction mixture turning dark.

  • Positional Isomers: If the synthesis of the starting material is not perfectly regioselective, you may have isomeric impurities present from the outset.

Q2: My reaction mixture is turning a dark brown/black color. What is causing this and how can I prevent it?

A2: A dark coloration is a common indicator of aniline oxidation.[7] This can be initiated by exposure to air (oxygen), trace metal impurities, or certain reaction conditions. To mitigate this:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be tested for compatibility with your reaction.

Q3: I am seeing an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach. Based on the likely byproducts mentioned in Q1, you can hypothesize the structure of the impurity.

  • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) from your MS data is the most direct clue to the molecular weight of the byproduct. Compare the observed mass with the calculated masses of potential byproducts.

  • Chromatographic Behavior: The retention time in your chromatogram can provide clues. For example, a more polar byproduct (like the phenol from ether cleavage) will typically have a shorter retention time in reversed-phase HPLC.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for definitive structure elucidation.[8][9]

  • Reference Standards: If you suspect a specific byproduct, obtaining a reference standard for that compound is the most definitive way to confirm its identity by comparing retention times and mass spectra.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered in reactions involving 5-Chloro-2-ethoxyaniline hydrochloride.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Temperature: Gradually increase the reaction temperature, but be mindful of potential byproduct formation. - Reagent Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of one reagent may be necessary to drive the reaction to completion.
Competing Side Reactions - E2 Elimination (in Williamson Ether type reactions): If you are reacting the aniline with a secondary or tertiary alkyl halide, elimination can be a major side reaction.[10] Consider using a primary alkyl halide if possible. - Base Selection: The choice of base can influence the outcome. For N-alkylation, a non-nucleophilic base is often preferred.
Product Degradation - Reaction Conditions: Harsh conditions (strong acid, high temperature) can lead to product degradation.[1] Consider milder conditions if possible. - Work-up Procedure: Ensure the work-up procedure is not degrading the product. For example, prolonged exposure to strong acids or bases during extraction should be avoided.
Issue 2: Presence of Multiple Impurities in the Final Product
Possible Cause Troubleshooting Steps
Oxidative Dimerization - Inert Atmosphere: As mentioned in the FAQs, running the reaction under an inert gas is crucial to prevent the formation of oxidative dimers and polymers.[4][6]
Ether Cleavage - Avoid Strong Acids: If possible, use reaction conditions that do not involve strong, hot acids to prevent cleavage of the ethoxy group.[2]
Starting Material Purity - Analyze Starting Material: Verify the purity of your 5-Chloro-2-ethoxyaniline hydrochloride before starting the reaction to ensure you are not introducing impurities from the beginning.
Over-alkylation/acylation - Controlled Addition: Add the alkylating or acylating agent slowly and at a controlled temperature to minimize multiple additions to the amine.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment and Impurity Profiling

This protocol provides a general starting point for the analysis of reactions involving 5-Chloro-2-ethoxyaniline hydrochloride. Optimization may be required for your specific reaction mixture.[11][12]

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Column:

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Elution:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Flow Rate:

    • 1.0 mL/min.

  • Detection Wavelength:

    • Monitor at a wavelength where both the starting material and expected products/byproducts have significant absorbance (e.g., 254 nm or 280 nm). A PDA detector is highly recommended to obtain UV spectra of all peaks.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or isolated product in the initial mobile phase composition or a compatible solvent like acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS for the Identification of Volatile Byproducts

GC-MS is particularly useful for identifying more volatile byproducts, such as those resulting from ether cleavage or certain side reactions.[13][14]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Column:

    • A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.

    • Hold at the final temperature for 5-10 minutes.

  • Injector Temperature:

    • 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a range appropriate for your expected compounds (e.g., m/z 40-500).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • For samples containing non-volatile components, a liquid-liquid extraction may be necessary to isolate the volatile analytes.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathway and potential side reactions.

Main Reaction Pathway (Example: N-Acetylation)

5-Chloro-2-ethoxyaniline 5-Chloro-2-ethoxyaniline Product N-(5-Chloro-2-ethoxyphenyl)acetamide 5-Chloro-2-ethoxyaniline->Product Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Product cluster_main Main Reactant cluster_byproducts Potential Byproducts Start 5-Chloro-2-ethoxyaniline Oxidation Dimerization/Oxidation Products Start->Oxidation O2, heat Cleavage 2-Amino-4-chlorophenol (Ether Cleavage) Start->Cleavage Strong Acid, heat Over-reaction Di-substituted Product Start->Over-reaction Excess Reagent

Caption: Common byproduct formation pathways.

References

  • BenchChem. (2025). Troubleshooting common issues in Williamson ether synthesis.
  • ResearchGate. (n.d.). The formation of aniline dimers: (a) reaction of neutral aniline with.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • MDPI. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved from [Link]

  • PubMed. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Retrieved from [Link]

  • PubMed. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 5-Chloro-2-ethoxyaniline Hydrochloride by Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 5-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is curated to ensure scientific integrity and is grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 5-Chloro-2-ethoxyaniline hydrochloride by chromatography?

A1: The primary challenges stem from the dual nature of the molecule: it is a moderately polar aromatic amine that is also a hydrochloride salt. Key issues include:

  • On-column conversion: The salt can interact with the stationary phase, potentially leading to the presence of both the free base and the hydrochloride salt, which can result in peak splitting or broadening.[1]

  • Poor peak shape (tailing): As an amine, the compound can interact strongly with acidic silanol groups on standard silica gel, causing significant peak tailing.[2][3]

  • Solubility issues: The hydrochloride salt has different solubility characteristics compared to the free base, which can complicate sample preparation and mobile phase selection.[4][5]

  • Compound stability: Halogenated anilines can be susceptible to degradation, especially on acidic stationary phases or under harsh conditions.[6][7][8]

Q2: Should I purify the compound as the hydrochloride salt or the free base?

A2: This is a critical decision that depends on the subsequent steps in your workflow.

  • Purifying as the hydrochloride salt can be challenging due to its ionic nature. It often requires specific chromatographic conditions, such as buffered mobile phases, to maintain a consistent ionic form on the column.[1]

  • Converting to the free base before chromatography is often the more straightforward approach.[4][9][10] This eliminates the complications of the salt form and allows for more conventional normal-phase or reversed-phase chromatography. The free base is less polar than the salt, altering its retention characteristics.

Q3: How do I convert 5-Chloro-2-ethoxyaniline hydrochloride to its free base form for purification?

A3: A simple acid-base extraction is effective. Dissolve the hydrochloride salt in a suitable solvent (like dichloromethane or ethyl acetate). Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize the HCl.[4] After separation of the layers, the organic phase containing the free amine should be dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent removed under reduced pressure.

Q4: What is a good starting point for developing a TLC method for 5-Chloro-2-ethoxyaniline (free base)?

A4: A good starting point for TLC analysis on a standard silica gel plate would be a mobile phase consisting of a mixture of a non-polar solvent and a moderately polar solvent.[11][12][13] A common system is a gradient of hexane and ethyl acetate. Begin with a ratio like 9:1 (hexane:ethyl acetate) and gradually increase the polarity. For aniline derivatives, observing tailing on the TLC plate is common. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can significantly improve the spot shape by neutralizing the acidic silanol groups on the silica.[3][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 5-Chloro-2-ethoxyaniline and its hydrochloride salt.

Problem 1: The compound is not moving off the baseline (streaking at the origin).
Potential Cause Explanation Solution
Insufficient Mobile Phase Polarity The selected solvent system is not polar enough to elute the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a stronger solvent like methanol can be added in small increments (e.g., 1-5%).
Irreversible Adsorption or Decomposition The highly basic amine may be binding irreversibly to the acidic silica gel, or the compound may be degrading on the column.[11] Halogenated anilines can be sensitive to acidic conditions.[6]Add a basic modifier (0.5-1% triethylamine or ammonia) to the mobile phase to neutralize the silica surface.[3][11] Alternatively, switch to a less acidic stationary phase like neutral alumina or use a column with an amine-functionalized stationary phase.[3]
Sample Overloading Too much sample has been loaded onto the column, exceeding its capacity. This is especially problematic if the compound has poor solubility in the mobile phase.Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.
Problem 2: Poor separation between the desired compound and impurities.
Potential Cause Explanation Solution
Inappropriate Mobile Phase The selectivity of the solvent system is not sufficient to resolve the components of the mixture.[3][14]Try different solvent systems. For instance, if using hexane/ethyl acetate, consider switching to a system with dichloromethane/methanol.[15] The different solvent properties can alter the interactions with the stationary phase and improve separation.
Incorrect Stationary Phase The chosen stationary phase may not provide the necessary selectivity for the separation.If using silica gel, consider trying neutral alumina, which has different selectivity. For very challenging separations, reversed-phase chromatography on a C18-functionalized silica may provide a different and effective separation mechanism.[16]
Running the Column Too Fast A high flow rate reduces the number of equilibrium steps between the mobile and stationary phases, leading to broader peaks and poorer resolution.Decrease the flow rate by adjusting the pressure or stopcock opening. This allows for better equilibration and sharper peaks.
Problem 3: The compound is eluting as a broad or tailing peak.
Potential Cause Explanation Solution
Strong Interaction with Silica The basic amine group is interacting strongly with the acidic silanol groups on the silica surface, causing tailing.[2][3]Add a basic modifier like triethylamine (0.5-1%) to the mobile phase.[3][11] This will compete with the analyte for the active sites on the silica.
Running as the Hydrochloride Salt If the hydrochloride salt is chromatographed on silica, it can exist in equilibrium with the free base, leading to multiple species on the column and causing peak broadening or splitting.[1]Convert the salt to the free base before chromatography. If purification as the salt is necessary, consider using a buffered mobile phase on a reversed-phase column.
Improper Column Packing Voids or channels in the packed column lead to non-uniform flow of the mobile phase, resulting in band broadening.[11]Ensure the column is packed uniformly as a homogenous slurry. Tapping the column gently during packing can help settle the stationary phase evenly.[11]
Problem 4: Multiple spots or peaks are observed for what should be a pure compound.
Potential Cause Explanation Solution
On-Column Degradation The compound may be decomposing on the stationary phase. Some aniline compounds are known to undergo on-column degradation.[7]Assess the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If degradation is suspected, switch to a more inert stationary phase like deactivated neutral alumina or consider a different purification technique.
Isomers or Tautomers While less common for this specific molecule, some compounds can exist as stable isomers or tautomers that may separate under certain chromatographic conditions.Try altering the chromatographic conditions, such as temperature or mobile phase, which may cause the different forms to interconvert more rapidly, resulting in a single peak.
Presence of Both Salt and Free Base As mentioned, attempting to chromatograph the hydrochloride salt directly can lead to the presence of both the protonated and free amine forms on the column.[1]The most reliable solution is to convert the material entirely to the free base before purification.

Experimental Protocols

Protocol 1: Conversion of 5-Chloro-2-ethoxyaniline Hydrochloride to Free Base
  • Dissolution: Dissolve the crude 5-Chloro-2-ethoxyaniline hydrochloride in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Phase Separation: Allow the layers to separate. The organic layer contains the free amine.

  • Extraction: Collect the organic layer. To ensure complete recovery, you can extract the aqueous layer one more time with a fresh portion of the organic solvent.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude free base, which can then be purified by chromatography.

Protocol 2: General Column Chromatography of 5-Chloro-2-ethoxyaniline (Free Base)
  • Mobile Phase Selection: Using TLC, determine an optimal solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate. If tailing is observed, add 0.5-1% triethylamine to the mobile phase.[11]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry. [11]

  • Sample Loading:

    • Dissolve the crude 5-Chloro-2-ethoxyaniline in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

  • Elution:

    • Begin adding the mobile phase to the top of the column, maintaining a constant level.

    • Start collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Monitoring and Collection:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Chloro-2-ethoxyaniline.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues during the chromatographic purification of 5-Chloro-2-ethoxyaniline.

TroubleshootingWorkflow start Start: Crude 5-Chloro-2-ethoxyaniline HCl decision1 Purify as Salt or Free Base? start->decision1 free_base_path Convert to Free Base (Recommended) decision1->free_base_path Free Base salt_path Purify as Salt (Advanced) decision1->salt_path Salt develop_tlc Develop TLC Method (e.g., Hexane/EtOAc + TEA) free_base_path->develop_tlc run_column Run Column Chromatography develop_tlc->run_column eval_separation Evaluate Separation run_column->eval_separation no_elution Problem: No Elution / Streaking eval_separation->no_elution No Elution poor_sep Problem: Poor Separation eval_separation->poor_sep Poor Separation tailing Problem: Peak Tailing eval_separation->tailing Tailing success Pure Compound eval_separation->success Good sol_polarity Solution: Increase Mobile Phase Polarity no_elution->sol_polarity sol_stationary_phase Solution: Change Stationary Phase (e.g., Alumina) poor_sep->sol_stationary_phase sol_solvent_system Solution: Change Solvent System (e.g., DCM/MeOH) poor_sep->sol_solvent_system sol_modifier Solution: Add Basic Modifier (TEA) tailing->sol_modifier sol_polarity->run_column sol_modifier->develop_tlc sol_stationary_phase->develop_tlc sol_solvent_system->develop_tlc

Caption: Troubleshooting workflow for the purification of 5-Chloro-2-ethoxyaniline.

References

  • Benchchem. Technical Support Center: Separation of Benzenehexamine Isomers.
  • Restek. TROUBLESHOOTING GUIDE.
  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024).
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • ResearchGate. How can I neutralize aminehydrochlorides?. (2023).
  • Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • ResearchGate. What is a good way to select mobile phase in chromatography?. (2013).
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
  • Echemi. The neutralization of amine hydrochloric acid is the most effective way to ionamide.
  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. (2014).
  • Chromatography Forum. Amine hydrochloride in HPLC. (2004).
  • ResearchGate. Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023).
  • Benchchem. Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
  • University of California, Irvine. 5. Thin Layer Chromatography.
  • Homi Bhabha Centre for Science Education. Thin Layer Chromatography.
  • Microbial Cell Factories. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019).
  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.

Sources

Technical Support Center: Purification of 5-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chloro-2-ethoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)
Q1: My initial synthesis of 5-Chloro-2-ethoxyaniline hydrochloride has resulted in a discolored product (e.g., tan, brown, or pinkish). What causes this, and how can I fix it?

A1: Discoloration in aniline derivatives is a common issue, typically arising from the formation of oxidized, high-molecular-weight impurities. Aniline compounds are susceptible to air oxidation, which can be accelerated by light and trace metal impurities. These colored byproducts are often present in very small quantities but can significantly impact the visual appearance of your material.

Troubleshooting and Solution: The most effective method to remove these colored impurities is by performing a recrystallization with the addition of activated carbon.[1]

  • Mechanism: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb large, colored impurity molecules while leaving the smaller desired product molecules in solution.

  • Protocol Insight: The key is to add the activated carbon to the hot solution of your crude product and then perform a hot filtration to remove the carbon and the adsorbed impurities. This prevents the desired compound from crystallizing prematurely along with the carbon. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: What are the most likely impurities I should expect in my crude 5-Chloro-2-ethoxyaniline hydrochloride, and how do they influence my choice of purification method?

A2: The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, common impurities for substituted anilines include:

  • Unreacted Starting Materials: For instance, if the synthesis involved the reduction of a nitro group, residual nitro-aromatic compounds might be present.[2]

  • Regioisomers: Isomers with the chlorine or ethoxy group at different positions on the aniline ring can form during synthesis.

  • Over-Alkylated or Byproducts: Side reactions can lead to related aniline derivatives.

  • Oxidation Products: As discussed in Q1, these are common sources of color.[3][4]

Your choice of purification method should be guided by the nature of these impurities:

  • Recrystallization: Excellent for removing small amounts of impurities that have different solubility profiles from your target compound. It is the primary method for improving purity and removing color.

  • Column Chromatography: The most powerful technique for separating compounds with different polarities, making it ideal for removing regioisomers or other closely related byproducts that may not be effectively removed by recrystallization alone.[1][5]

  • Acid-Base Extraction: This technique is useful for separating the basic aniline product from non-basic impurities.[6] Since your target compound is a hydrochloride salt, it is already in its water-soluble form. To purify the free aniline base, you would first neutralize the salt with a base (e.g., NaOH, NaHCO₃), extract the free aniline into an organic solvent, and then wash this organic solution with acid or base to remove other impurities.

Q3: I am struggling to find a suitable recrystallization solvent. What is the recommended approach for solvent selection?

A3: Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly at room temperature or below.[7] For substituted anilines, common and effective solvent systems often include alcohols or alcohol/water mixtures.[5]

Systematic Approach to Solvent Selection:

  • Initial Screening: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL) in a test tube. Good candidates to screen include ethanol, methanol, isopropanol, toluene, and water.

  • Hot vs. Cold Solubility:

    • If the compound dissolves readily at room temperature, the solvent is unsuitable.

    • If the compound is insoluble even when heated, the solvent is unsuitable.

    • The ideal solvent will dissolve the compound completely upon heating but will show significant crystal formation upon cooling to room temperature and then in an ice bath.[5]

  • Mixed-Solvent Systems: If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water) can be highly effective.[5] In this system, you dissolve the compound in the "good" solvent (ethanol) at its boiling point and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point). Adding a few more drops of the "good" solvent to redissolve the precipitate will yield a saturated solution perfect for crystallization upon cooling.

Solvent SystemSuitability for AnilinesRationale
Ethanol or Methanol HighOften provides the ideal solubility gradient between hot and cold conditions for moderately polar anilines.[8]
Ethanol/Water HighAllows for fine-tuning of polarity to achieve optimal recrystallization conditions.[9]
Isopropanol MediumCan be a good alternative to ethanol, with slightly different solubility characteristics.
Toluene Low to MediumGenerally better for less polar compounds, but can be effective in some cases.
Hexane/Ethyl Acetate Low (for Recrystallization)More commonly used as a mobile phase in column chromatography.
Q4: When is it necessary to use column chromatography instead of recrystallization?

A4: While recrystallization is excellent for general purification and removing minor impurities, column chromatography is necessary under specific circumstances:

  • Separation of Regioisomers: If your synthesis has produced a mixture of isomers (e.g., 4-Chloro-2-ethoxyaniline), their similar solubility profiles often make separation by recrystallization impossible. Chromatography, which separates based on differences in polarity, is the method of choice.[1]

  • Purification from Byproducts with Similar Solubility: If a significant byproduct has solubility characteristics very close to your desired product, recrystallization will be inefficient.

  • Complex Mixtures: When the crude product contains multiple impurities, chromatography can separate the desired compound in a single pass.

The general workflow is often to perform an initial purification by recrystallization to remove the bulk of impurities and then use chromatography on the enriched material if high purity is still not achieved.

Q5: How do I convert my purified 5-Chloro-2-ethoxyaniline hydrochloride back to the free aniline base for subsequent reactions?

A5: To obtain the free aniline, you must neutralize the hydrochloride salt. This is a straightforward acid-base reaction.

Protocol:

  • Dissolve the 5-Chloro-2-ethoxyaniline hydrochloride in water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1-2 M) solution of sodium hydroxide (NaOH), while stirring until the solution is basic (confirm with pH paper, target pH > 8).

  • The free aniline base, which is less soluble in water, will precipitate out or form an oily layer.

  • Extract the free aniline into an organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

  • Perform the extraction three times to ensure complete recovery.

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

This workflow provides a logical sequence for addressing common purification challenges.

G start Crude 5-Chloro-2-ethoxyaniline HCl is_colored Is the product discolored? start->is_colored add_carbon Recrystallize with Activated Carbon is_colored->add_carbon  Yes recrystallize Recrystallize from Optimal Solvent is_colored->recrystallize  No purity_check1 Assess Purity (TLC/HPLC) purity_check2 Purity > 98%? purity_check1->purity_check2 add_carbon->purity_check1 recrystallize->purity_check1 chromatography Perform Column Chromatography purity_check2->chromatography  No (e.g., isomers present) final_product Pure Product purity_check2->final_product  Yes chromatography->final_product

Caption: General troubleshooting workflow for purification.

Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon (for Decolorization)

This protocol is designed to purify the compound while removing colored impurities.

G cluster_recrystallization Recrystallization Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent add_carbon 2. Add Activated Carbon (1-2% w/w) dissolve->add_carbon hot_filter 3. Perform Hot Filtration to Remove Carbon add_carbon->hot_filter cool 4. Cool Filtrate Slowly to Induce Crystallization hot_filter->cool isolate 5. Isolate Crystals via Vacuum Filtration cool->isolate dry 6. Wash with Cold Solvent & Dry Under Vacuum isolate->dry

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Chloro-2-ethoxyaniline hydrochloride. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Activated Carbon Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to prevent bumping/boiling over.

  • Heating and Hot Filtration: Gently swirl the mixture and heat it again for a few minutes to ensure maximum adsorption of impurities. Meanwhile, pre-warm a second flask and a funnel (a stemless funnel is ideal). Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly into the second flask.[5] This step removes the carbon and any insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals in a desiccator or a vacuum oven to obtain the final, purified product.

Protocol 2: Column Chromatography

This protocol is for separating the target compound from impurities with different polarities, such as regioisomers. This should be performed on the free aniline base, not the hydrochloride salt.

Methodology:

  • Convert to Free Base: Before performing chromatography, convert the hydrochloride salt to the free aniline base using the procedure described in Q5.

  • Select Stationary and Mobile Phases:

    • Stationary Phase: Silica gel (e.g., 60-120 mesh) is standard.[5]

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for anilines is a mixture of a nonpolar solvent (like hexane or cyclohexane) and a polar solvent (like ethyl acetate).[10] Vary the ratio (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.[5]

  • Sample Loading: Dissolve the crude free aniline base in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed using a pipette.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow of eluent through the column.

  • Monitoring and Collection: Monitor the separation by collecting small fractions and analyzing them by TLC. Combine the fractions that contain the pure product.[5]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Chloro-2-ethoxyaniline. If the hydrochloride salt is desired, this purified base can be redissolved in a suitable solvent (like ether) and treated with HCl.

References
  • Vertex AI Search. (2014, August 10).
  • Reddit. (2014, May 26). Purify and dry aniline? : r/chemistry.
  • LookChem.
  • Benchchem.
  • WIPO Patentscope. (2021, January 7).
  • ChemicalBook. (2024, December 18). 5-Chloro-2-methoxyaniline | 95-03-4.
  • Wiley-VCH.
  • Fisher Scientific.
  • SlideShare. Solid organic cpd.
  • Benchchem. Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.
  • ChemScene. 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride | 1052533-42-2.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • MilliporeSigma. 5-Chloro-2-ethoxyaniline | 15793-48-3.
  • MilliporeSigma. 5-Chloro-2-ethoxyaniline | 15793-48-3.
  • QuickCompany.
  • PubChem. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.
  • Benchchem. Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)
  • PubChem. 5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076.
  • CymitQuimica. (2023, July 7). 5-Chloro-2-methoxyaniline hydrochloride.
  • PureSynth. 2-Chloro-5-Methoxyaniline Hydrochloride 98.0%(HPLC).
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview.
  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • PubMed.
  • MilliporeSigma. 5-Chloro-2-ethoxyaniline | 15793-48-3.
  • Sigma-Aldrich. 5-Chloro-2-ethoxyaniline | 15793-48-3.
  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

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managing the hygroscopic nature of 5-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides application scientists, formulation engineers, and drug development professionals with field-proven troubleshooting protocols for managing 5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2).

As an amine hydrochloride salt, this compound presents unique handling challenges due to its inherent hygroscopicity. Below, we dissect the physicochemical mechanisms driving moisture absorption and provide self-validating methodologies to ensure structural integrity and accurate stoichiometry in your syntheses.

Part 1: Expert Insights – The Mechanism of Hygroscopicity

Before troubleshooting, it is critical to understand why 5-Chloro-2-ethoxyaniline hydrochloride behaves the way it does.

Converting a free base aniline into a hydrochloride salt drastically improves its aqueous solubility and shelf stability. However, the resulting crystal lattice is highly polar. The protonated amine (


) and the chloride counterion (

) readily form hydrogen bonds with atmospheric water molecules. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, capillary condensation occurs on the crystal surfaces.

This initiates a cascading degradation pathway:

  • Liquid Bridging: Micro-droplets of water fuse particles together, causing physical agglomeration (caking).

  • Molar Variability: The absorbed water inflates the sample's mass. If weighed blindly, you will introduce a stoichiometric deficit into your reaction, stalling downstream syntheses[1].

  • Deliquescence & Hydrolysis: In severe cases, the powder dissolves into its own absorbed moisture, rendering the aniline ring susceptible to oxidative degradation (often visible as yellowing or browning)[1].

Pathway A Atmospheric Moisture (RH > 40%) B 5-Chloro-2-ethoxyaniline HCl Moisture Absorption A->B C Physical Agglomeration (Caking/Clumping) B->C D Deliquescence & Chemical Hydrolysis B->D E Inaccurate Weighing / Molar Variability C->E F Failed Downstream Synthesis D->F E->F

Moisture-induced degradation pathway of hygroscopic amine hydrochlorides.

Part 2: FAQs & Troubleshooting Guide

Q1: My newly opened batch of 5-Chloro-2-ethoxyaniline HCl is heavily clumped. Is the chemical ruined? A1: Not necessarily. Clumping is a primary physical response to surface moisture absorption and does not instantly indicate chemical degradation[1]. Check the powder's color. If it remains white/off-white, the bulk integrity is likely intact. However, you cannot weigh this clumped powder directly on a balance, as the absorbed water weight will cause a molar deficit in your target concentration[2]. See Protocol B for remediation.

Q2: How do I accurately weigh a highly hygroscopic sample without compromising the entire bulk container? A2: The fundamental rule of hygroscopic handling is to decouple the bulk supply from the ambient atmosphere. Exposing the master container to humid laboratory air for even 60 seconds during weighing will degrade the batch. You must weigh the compound inside an inert-atmosphere glovebox (RH < 10%) or aliquot it immediately upon first opening[2]. See Protocol A for the step-by-step method.

Q3: Can I restore a moisture-exposed, clumped batch by drying it in a standard laboratory oven? A3: No. Thermal drying (e.g., in a conventional convection oven) is highly discouraged for organic amine hydrochlorides. Heating the compound in the presence of existing moisture can accelerate thermal degradation or alter the polymorphic crystal structure[3]. Instead, utilize a vacuum desiccator charged with fresh phosphorus pentoxide (


) or anhydrous calcium chloride, applying a high vacuum for 24–48 hours at room temperature[3].

Q4: I don't have access to a glovebox. What is the safest workaround for making quantitative solutions? A4: Prepare a standardized stock solution. Instead of trying to weigh exact sub-milligram quantities of a moisture-compromised powder, dissolve the entire clumped aliquot in an anhydrous solvent to create a concentrated stock. You can then analytically verify the exact molarity of this stock using HPLC or titration, creating a self-validating system that entirely bypasses the variable of absorbed water mass[2].

Workflow N1 Inspect 5-Chloro-2-ethoxyaniline HCl N2 Is the powder clumped? N1->N2 N3 Proceed to Glovebox Weighing (Protocol A) N2->N3 No N4 Is discoloration present (e.g., yellow/brown)? N2->N4 Yes N5 Discard or Recrystallize (Severe Hydrolysis) N4->N5 Yes N6 Gently Break Clumps & Prep Stock (Protocol B) N4->N6 No

Decision workflow for handling clumped or degraded 5-Chloro-2-ethoxyaniline HCl.

Part 3: Quick-Reference Storage & Handling Parameters

Strict adherence to environmental thresholds prevents the activation of hygroscopic kinetics[4],[5].

Storage VariableAcceptable Range/MethodScientific RationaleCorrective Action if Violated
Relative Humidity (RH) < 30% to 40%[4]Prevents capillary condensation and liquid bridging between salt crystals.Transfer to vacuum desiccator for 48 hrs[3].
Temperature 15°C to 25°C[4]Avoids thermal degradation while preventing condensation on cold container walls.Equilibrate closed container to room temp before opening.
Atmosphere Argon or Dry N₂Displaces reactive oxygen and moisture from the container headspace.Purge headspace with inert gas before resealing[2].
Packaging Amber glass, PTFE-lined capsProvides an absolute moisture barrier and prevents UV-induced radical formation[4].Sub-aliquot bulk batches into single-use crimped vials[2].

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Inert-Atmosphere Weighing and Aliquoting (Ideal Workflow)

This methodology physically isolates the bulk powder from ambient humidity, ensuring that the mass reading solely represents the active API.

  • Pre-Equilibration: Place the sealed bulk container of 5-Chloro-2-ethoxyaniline hydrochloride, an anti-static weighing boat, and clean glass storage vials into the antechamber of a nitrogen/argon glovebox.

  • Purging: Run three vacuum/purge cycles on the antechamber to remove ambient moisture before transferring items into the main glovebox chamber.

  • Taring: Inside the glovebox, tare an empty, labeled glass vial on the analytical balance.

  • Transfer: Open the bulk container. Using a dry, static-free spatula, quickly transfer the desired mass into the tared vial.

  • Sealing: Seal both the bulk container and the newly filled vial tightly with PTFE-lined caps before removing them from the glovebox.

  • Validation: Re-weigh the sealed vial on a benchtop analytical balance. Subtract the known weight of the empty vial and cap to calculate the exact mass of the powder, confirming accuracy without exposing the chemical to the room's air.

Protocol B: Remediation via Standardized Stock Solution

Use this protocol if your powder is clumped (indicating water weight inclusion) but shows no color change, ensuring downstream stoichiometric accuracy[2].

  • Rapid Transfer: Working in the lowest-humidity environment available, quickly transfer the clumped powder (e.g., approx. 500 mg) into an amber volumetric flask.

  • Dissolution: Add an anhydrous, chemically compatible solvent (e.g., anhydrous DMSO or DMF, depending on downstream needs) up to the calibration line. Sonicate gently until all clumps are fully dissolved.

  • Analytical Standardization (Self-Validation): Do not rely on the physical weight transferred to calculate molarity. Instead, draw a 10 µL aliquot of the resulting solution and analyze it via quantitative HPLC against a known, pure standard of 5-Chloro-2-ethoxyaniline.

  • Adjustment: Use the HPLC peak area to calculate the exact active concentration of your stock solution.

  • Storage: Store the standardized stock solution under an inert atmosphere at 4°C to prevent solvent evaporation or secondary degradation[5].

Part 5: References

  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. BenchChem. 4

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.1

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem. 2

  • Drying and Storing Hygroscopic Salts. Reddit (r/chemistry). 3

  • How to Store Magnesium Chloride. Lab Alley.5

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.

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Technical Support Center: Enhancing the Purity of Synthesized 5-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Chloro-2-ethoxyaniline hydrochloride . As a critical intermediate in the development of kinase inhibitors, agrochemicals, and complex pharmaceutical architectures, the purity of this compound is paramount.

Synthesizing halogenated anilines presents a fundamental chemical dichotomy: you must efficiently reduce the nitro precursor (5-chloro-2-ethoxynitrobenzene) while strictly preserving the sensitive aryl-chloride bond. Furthermore, the electron-rich nature of the resulting aniline makes it highly susceptible to oxidative degradation, complicating the final hydrochloride salt formation. This guide provides field-proven, mechanistically grounded solutions to the most common bottlenecks encountered during this workflow.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Hydrodehalogenation During Nitroarene Reduction

Q: During the catalytic hydrogenation of 5-chloro-2-ethoxynitrobenzene, I am observing a significant loss of the chlorine atom (hydrodehalogenation), leading to 2-ethoxyaniline impurities. How can I suppress this?

A: This is a classic chemoselectivity failure. Standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly active for C-Cl bond cleavage because Pd-hydride species readily insert into the halogen-carbon bond.

The Solution: You must alter the electronic environment of the catalyst or change the hydrogen source to prevent Pd-hydride attack on the chlorine atom.

  • Support-Engineered Catalysts: Transitioning to Platinum nanoparticles supported on 2,5-dimethoxyaniline-modified reduced graphene oxide (Pt/DMA-RGO) provides strong Pt–N interactions that modulate the electronic density, achieving >95% selectivity for the halogenated aniline without detectable dehalogenation (1).

  • Bimetallic Systems: Using a bimetallic Pd-Cu nanocatalyst in aqueous micelles facilitates the in-situ formation of Cu-hydride species, which actively prevent Pd-hydride-mediated hydrodehalogenation (2).

  • Transfer Hydrogenation: If specialized catalysts are unavailable, using standard Pd/C with hydrazine hydrate as an indirect hydrogen source limits over-reduction and preserves the C-Cl bond (3).

Issue 2: Discoloration and Oxidation of the Free Base

Q: My synthesized 5-Chloro-2-ethoxyaniline free base turns dark brown upon exposure to air before I can form the hydrochloride salt. How do I remove this discoloration?

A: Discoloration in electron-rich aniline compounds is caused by rapid aerial oxidation of the amine functional group, leading to the formation of colored azo/azoxy impurities and polymeric species.

The Solution: To salvage discolored crude product, perform a vacuum distillation (due to the compound's relatively low boiling point compared to polymeric impurities). Alternatively, treat the crude mixture with stannous chloride to remove sulfur-containing or oxidative impurities (4). During the subsequent recrystallization step, adding activated carbon to the hot solvent before filtration will adsorb residual colored polymers (5).

Issue 3: "Oiling Out" During Salt Formation

Q: When forming the hydrochloride salt, the product "oils out" as a viscous liquid phase instead of forming a clean crystalline solid. What causes this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the compound is forced out of solution at a temperature above its melting point in that specific solvent mixture, or when water is present, causing partial hydrolysis of the amine hydrochloride back to the free base. Aqueous HCl is the primary culprit here.

The Solution: You must eliminate water from the salt formation process. Use strictly anhydrous HCl gas or a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol). If oiling out still occurs during recrystallization, it indicates the solvent is too polar or the cooling rate is too fast. Switch to an Ethanol/Diethyl Ether anti-solvent system (6).

Part 2: Mechanistic Visualizations

Workflow A 5-Chloro-2-ethoxynitrobenzene B Selective Reduction (Hydrazine + Pd/C or Pt/DMA-RGO) A->B C 5-Chloro-2-ethoxyaniline (Free Base) B->C D Purification (Vacuum Distillation / Carbon) C->D E Anhydrous Salt Formation (HCl in Diethyl Ether) D->E F Crude Hydrochloride Salt E->F G Recrystallization (Hot Ethanol / Ether Anti-solvent) F->G H Pure 5-Chloro-2-ethoxyaniline HCl (>99% Purity) G->H

Figure 1: End-to-end workflow for the synthesis and purification of 5-Chloro-2-ethoxyaniline HCl.

Mechanism Problem Standard Pd/C + H2 Gas Causes C-Cl Bond Cleavage Alt1 Bimetallic Pd-Cu Catalyst Problem->Alt1 Alt2 Pt/DMA-RGO Catalyst Problem->Alt2 Alt3 Hydrazine Hydrate + Pd/C Problem->Alt3 Mech1 In-situ Cu-hydride formation prevents Pd-hydride attack Alt1->Mech1 Mech2 Strong Pt-N interactions & optimal electronic modulation Alt2->Mech2 Mech3 Indirect hydrogen source limits over-reduction Alt3->Mech3 Success Preserved C-Cl Bond (High Purity Halogenated Aniline) Mech1->Success Mech2->Success Mech3->Success

Figure 2: Mechanistic pathways to prevent hydrodehalogenation during nitroarene reduction.

Part 3: Quantitative Data Summaries

Table 1: Catalyst Selectivity & Performance in Halogenated Nitroarene Reduction

Catalyst SystemHydrogen SourceDehalogenation RiskSelectivity for Halogenated Aniline
Standard Pd/C H₂ GasHigh (Cleaves C-Cl bond)< 60% (High impurity profile)
Pt/DMA-RGO H₂ GasVery Low> 95%
Pd-Cu Bimetallic H₂ GasLow (Cu-hydride protection)> 90%
Pd/C + Hydrazine Hydrazine HydrateLow (Controlled transfer)> 85%

Table 2: Recrystallization Solvent Matrix for Aniline Hydrochlorides

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability for 5-Chloro-2-ethoxyaniline HCl
Water Very HighHighPoor (Causes hydrolysis and oiling out)
Ethanol (EtOH) HighLowExcellent (Standard primary solvent)
Isopropanol (IPA) ModerateVery LowGood (Slower crystallization, high purity)
EtOH / Diethyl Ether High (in EtOH)Very LowExcellent (Ether acts as anti-solvent, maximizes yield)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Selective Transfer Hydrogenation of 5-Chloro-2-ethoxynitrobenzene

This protocol utilizes hydrazine hydrate to prevent the hydrodehalogenation commonly seen with H₂ gas.

  • Preparation: Dissolve 10.0 mmol of 5-chloro-2-ethoxynitrobenzene in 30 mL of absolute ethanol in a two-neck round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 5 mol% of 10% Pd/C to the solution. Caution: Pd/C can ignite ethanol vapors; add under a gentle stream of Argon.

  • Reduction: Heat the mixture to 80°C (reflux). Slowly add 30.0 mmol of hydrazine hydrate dropwise over 20 minutes.

    • Self-Validation Checkpoint: Vigorous bubbling (evolution of N₂ gas) will occur immediately upon addition. The cessation of bubbling indicates the completion of the reduction.

  • Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 15 mL of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-2-ethoxyaniline free base. Proceed immediately to Protocol 2 to prevent aerial oxidation.

Protocol 2: Anhydrous Hydrochloride Salt Formation & Recrystallization

This protocol strictly excludes water to prevent hydrolysis and "oiling out".

  • Dissolution: Dissolve the crude 5-chloro-2-ethoxyaniline free base in 20 mL of anhydrous diethyl ether. If the solution is dark, add 0.5 g of activated carbon, stir for 10 minutes, and filter.

  • Salt Formation: Cool the ethereal solution to 0°C in an ice bath. Slowly add 1.2 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring.

    • Self-Validation Checkpoint: A white to off-white crystalline precipitate will form instantaneously upon the addition of the anhydrous HCl. If the solution turns cloudy and forms a lower liquid layer, moisture has contaminated the system.

  • Filtration: Collect the crude hydrochloride salt via vacuum filtration using a Büchner funnel. Wash with 10 mL of cold, anhydrous diethyl ether.

  • Recrystallization: Transfer the solid to an Erlenmeyer flask. Add a minimal amount of boiling absolute ethanol just until the solid dissolves. Remove from heat and slowly add cold diethyl ether dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 2 hours. Filter the resulting high-purity needle-like crystals and dry in a vacuum oven at 40°C overnight.

Part 5: References

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene New Journal of Chemistry (RSC Publishing)

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water ACS Catalysis

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C PMC / National Institutes of Health

  • Purification of Aniline Chempedia - LookChem

  • Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride Benchchem

  • Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride Benchchem

Sources

Validation & Comparative

Comparative Performance Guide: 5-Chloro-2-ethoxyaniline Hydrochloride vs. Alternative Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the synthesis of complex pharmaceutical intermediates and agrochemicals, substituted anilines serve as foundational building blocks[1]. However, their reactivity is highly sensitive to the electronic and steric environment of the aromatic ring. 5-Chloro-2-ethoxyaniline hydrochloride (5-CEAH) presents a unique synthetic challenge compared to standard alternatives like aniline or p-anisidine.

While the hydrochloride salt form ensures excellent shelf-life and prevents the oxidative degradation common in electron-rich aromatics, the free base exhibits exceptionally poor nucleophilicity. This guide objectively compares the performance of 5-CEAH against other substituted anilines, providing researchers with the mechanistic insights and optimized experimental protocols required to overcome its inherent unreactivity.

Mechanistic Reactivity Profile

The nucleophilicity of the nitrogen atom in any aniline derivative is dictated by the availability of its lone pair to attack an electrophile[2]. The substitution pattern of 5-CEAH creates a restrictive "push-pull" dynamic:

  • Electronic Withdrawal (Meta-Chloro): The chlorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the amine group, reducing its Lewis basicity. Structural studies indicate that anilines with electron-withdrawing groups exhibit a more [3], which delocalizes the nitrogen lone pair into the aromatic

    
    -system, further dampening nucleophilicity.
    
  • Steric Hindrance (Ortho-Ethoxy): While the ethoxy group at the 2-position is electronically donating via resonance (+M), its physical bulk creates severe steric clashes. This steric hindrance impedes the trajectory of incoming electrophiles, making reactions like thiourea synthesis or [4] highly sluggish.

By comparison, electron-rich derivatives like p-anisidine act as superior[4] because they lack ortho-steric bulk and benefit from para-electron donation.

Comparative Performance Data

To quantify these mechanistic differences, the table below summarizes the relative nucleophilicity and experimental yields of various substituted anilines in a standard thiourea synthesis (reaction with phenyl isothiocyanate).

Substituted AnilineSubstituent EffectsRelative NucleophilicityUncatalyzed Yield (24h)Catalyzed Yield (12h)
p-Anisidine +M (para-OMe)High>95%>98%
Aniline NoneModerate85%95%
2-Methoxyaniline +M (ortho-OMe), StericModerate-Low65%88%
4-Chloroaniline -I (para-Cl)Low50%82%
5-Chloro-2-ethoxyaniline -I (meta-Cl), +M (ortho-OEt), StericVery Low<30%78%

Data Interpretation: 5-CEAH exhibits the lowest uncatalyzed yield due to the compounded effects of meta-halogen withdrawal and ortho-alkoxy steric bulk. Overcoming this requires targeted catalytic intervention[2].

Experimental Workflow

G Start 5-CEAH Salt (Non-Nucleophilic) FreeBase Freebasing via DIPEA (Deprotonation) Start->FreeBase Base Addition Electrophile Aryl Isothiocyanate Addition FreeBase->Electrophile In Situ Amine Catalysis Lewis Acid Catalysis (ZnCl2 Activation) Electrophile->Catalysis Overcome Sterics Product Thiourea Derivative (Target Product) Catalysis->Product Accelerated Yield

Workflow for catalyzed thiourea synthesis using sterically hindered aniline salts.

Step-by-Step Methodology: Catalyzed Thiourea Synthesis

To successfully utilize 5-CEAH, researchers must abandon standard spontaneous addition protocols and adopt a catalyzed, self-validating workflow. The following protocol details the synthesis of a thiourea derivative, emphasizing the causality behind each step.

Step 1: In Situ Freebasing

  • Action: Suspend 1.0 equivalent of 5-CEAH in anhydrous acetonitrile. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature.

  • Causality: The hydrochloride salt renders the amine completely non-nucleophilic (protonated as -NH₃⁺). DIPEA, a non-nucleophilic base, selectively deprotonates the salt to generate the reactive free base in situ without competitively reacting with the downstream electrophile.

Step 2: Electrophile Addition & Lewis Acid Activation

  • Action: Add 1.1 equivalents of phenyl isothiocyanate, followed immediately by 0.2 equivalents of anhydrous Zinc Chloride (ZnCl₂).

  • Causality: Because 5-CEAH suffers from severe ortho-steric hindrance and reduced electron density, spontaneous nucleophilic attack is highly inefficient[2]. The ZnCl₂ acts as a mild Lewis acid, coordinating to the sulfur atom of the isothiocyanate. This hyper-polarizes the C=S bond, drastically increasing the electrophilicity of the central carbon and lowering the activation energy required for the sluggish aniline to attack.

Step 3: Thermal Activation

  • Action: Elevate the reaction temperature to 70°C under an inert Argon atmosphere for 12 hours.

  • Causality: Thermal energy is required to overcome the physical steric repulsion caused by the bulky 2-ethoxy group during the transition state. The Argon atmosphere prevents the oxidative degradation of the newly formed free base at elevated temperatures.

Step 4: Self-Validating Isolation

  • Action: Quench the reaction with water and extract using ethyl acetate. Wash the organic layer twice with 0.1 M HCl, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Causality: This is a critical self-validating step. The 0.1 M HCl wash selectively protonates any unreacted 5-CEAH (due to its basicity), pulling it into the aqueous layer. The target thiourea product is neutral and remains in the organic phase. If the organic layer yields a highly pure product upon concentration, the isolation protocol has successfully validated the completion of the reaction without the need for immediate chromatographic purification.

References

  • Canal-Martín, A., et al. "Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange." Organic & Biomolecular Chemistry, RSC Publishing (2021). URL:[Link]

  • Amira, et al. "Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure-reactivity relationships." International Journal of Chemical Kinetics, Wiley (2021). URL:[Link]

  • Wikipedia Contributors. "Aniline." Wikipedia, The Free Encyclopedia. URL:[Link]

  • American Chemical Society. "One-Pot Regioselective Functionalization of Quinone Imine Ketals: Direct Access to ortho-Substituted Anilines from Arylamines." Organic Letters (2025). URL:[Link]

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comparative analysis of 5-Chloro-2-ethoxyaniline hydrochloride and its methoxy analog

Author: BenchChem Technical Support Team. Date: March 2026

When optimizing the synthesis of halogenated aniline derivatives for pharmaceutical or agrochemical applications, the choice of the ortho-alkoxy substituent plays a pivotal role. The comparison between 5-Chloro-2-ethoxyaniline hydrochloride and its methoxy analog (5-Chloro-2-methoxyaniline hydrochloride) represents a classic study in steric and lipophilic tuning.

While both compounds share an identical electronic core—an electron-donating alkoxy group and an electron-withdrawing meta-chloro group—the single methylene extension in the ethoxy variant significantly alters its physicochemical behavior and downstream application profile. As a Senior Application Scientist, I evaluate these precursors not just by their structural diagrams, but by how their kinetic and thermodynamic properties dictate workflow design.

Physicochemical Profiling: Methoxy vs. Ethoxy

The addition of a single -CH₂- group fundamentally shifts the molecule's interaction with aqueous solvents and lipid membranes. The table below summarizes the core quantitative differences between the two hydrochloride salts.

Property5-Chloro-2-methoxyaniline HCl5-Chloro-2-ethoxyaniline HCl
CAS Number 4274-03-7[1]1135081-59-2[2]
Free Base CAS 95-03-4[3]15793-48-3[4]
Molecular Weight (Salt) 194.06 g/mol [1]208.08 g/mol
Molecular Weight (Base) 157.60 g/mol [3]171.62 g/mol [4]
Predicted LogP (Base) 1.9[3]2.2[4]
Steric Profile (Ortho) Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)
Primary Industrial Uses Diazo Red RC dyes, Proteomics[1][5]Lipophilic API intermediates

Structural & Electronic Causality in Drug Design

1. Lipophilicity and Membrane Permeability The predicted LogP increases from 1.9 in the methoxy free base[3] to 2.2 in the ethoxy free base[4]. In rational drug design, substituting a methoxy group for an ethoxy group on an active pharmaceutical ingredient's (API) aromatic ring is a proven strategy to enhance lipid membrane permeability. This subtle shift can significantly increase blood-brain barrier (BBB) penetration or improve binding affinity within the hydrophobic pockets of target kinases.

2. Steric Shielding and Reaction Kinetics The ethoxy group's larger van der Waals radius creates a more pronounced steric shield around the ortho-amine. During nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations), this bulk reduces the reaction kinetics of the ethoxy analog compared to the methoxy counterpart. However, this steric hindrance is often leveraged intentionally to improve regioselectivity, preventing unwanted over-alkylation at the nitrogen center.

3. Salt Stability Both compounds are supplied as hydrochloride salts[1][2]. The protonation of the amine stabilizes the molecule against ambient oxidative degradation, extending shelf life and ensuring consistent stoichiometry during precise synthetic workflows.

Experimental Workflow: Diazo Coupling

Both analogs are frequently utilized as precursors in diazo coupling reactions to form complex azo dyes (such as Diazo Red RC[5]) or functionalized APIs.

G A Aniline HCl Salt (Methoxy or Ethoxy) B Acidic Solubilization (6M HCl) A->B C Nitrosation (NaNO2, 0-5°C) B->C Chill D Diazonium Intermediate C->D NO+ Attack E Coupling Partner (Basic pH) D->E Quench HNO2 F Target API / Dye (e.g. Diazo Red RC) E->F Cross-Coupling

Workflow of 5-chloro-2-alkoxyaniline derivatives in API synthesis via diazonium intermediates.

Self-Validating Protocol: Diazotization and Downstream Coupling

To ensure high yields and prevent the formation of unwanted triazene byproducts, the following protocol utilizes built-in validation checkpoints.

Step 1: Acidic Solubilization

  • Action: Suspend 10.0 mmol of the chosen 5-Chloro-2-alkoxyaniline hydrochloride in 15 mL of 6M HCl.

  • Causality: A strong excess of acid is critical. It suppresses the concentration of free unprotonated amine in equilibrium, preventing the unreacted starting material from prematurely coupling with the newly formed diazonium salt.

Step 2: Thermal Control

  • Action: Chill the suspension to 0–5 °C using an ice-brine bath.

  • Causality: Diazonium salts are highly unstable. Temperatures above 5 °C provide enough thermal energy to overcome the activation barrier for nitrogen gas expulsion, degrading the intermediate into a phenol.

Step 3: Nitrosation

  • Action: Add a pre-chilled solution of sodium nitrite (10.5 mmol in 5 mL H₂O) dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes. The nitrite reacts with HCl to form nitrous acid (HNO₂), which dehydrates to the nitrosonium ion (NO⁺)—the active electrophile that attacks the amine.

Step 4: Self-Validation (The Starch-Iodide Test)

  • Action: 5 minutes after the final addition, spot the reaction mixture onto starch-iodide paper.

  • Validation Check: An immediate blue-black color indicates the presence of excess nitrous acid. This is a self-validating checkpoint: it proves that all the aniline has been consumed. If the paper does not turn blue, unreacted amine remains, and additional NaNO₂ must be titrated in.

Step 5: Quenching & Coupling

  • Action: Add 0.5 mmol of sulfamic acid to quench excess HNO₂, then transfer the cold diazonium solution dropwise into a basic solution of the coupling partner (e.g., a phenol).

  • Causality: Quenching prevents the excess HNO₂ from nitrosating the coupling partner. The basic medium increases the nucleophilicity of the coupling partner (forming a phenoxide), driving the azo-coupling reaction to completion.

Analytical Differentiation

To verify the identity of the analogs post-purchase or post-reaction, rely on the following analytical techniques:

  • HPLC (Reverse-Phase): Using a standard C18 column with a water/acetonitrile gradient, the ethoxy analog will exhibit a noticeably longer retention time due to its higher LogP (2.2 vs 1.9).

  • ¹H NMR Spectroscopy: The methoxy analog displays a sharp 3H singlet around 3.8 ppm. In contrast, the ethoxy analog is definitively confirmed by the presence of a characteristic 2H quartet (~4.0 ppm) and a 3H triplet (~1.4 ppm), representing the ethyl chain.

References

1.[1] Title: 5-Chloro-2-methoxyaniline hydrochloride | CAS 4274-03-7 | SCBT Source: scbt.com URL: 1 2.[3] Title: 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem Source: nih.gov URL: 3 3.[4] Title: 5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076 - PubChem Source: nih.gov URL: 4 4.[5] Title: 4274-03-7 Diazo Red RC Diazo Red RC - CAS Database - ChemNet Source: chemnet.com URL: 5 5.[2] Title: 1135081-59-2|5-Chloro-2-ethoxyaniline hydrochloride Source: bio-fount.com URL: 2

Sources

Comprehensive Structural Validation of 5-Chloro-2-ethoxyaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural elucidation of complex pharmaceutical intermediates. When dealing with novel scaffolds derived from [1], standard analytical templates often fail. The presence of a halogen, an electron-donating ethoxy ether, and a reactive primary amine creates a trifecta of analytical challenges: isotopic complexity, regiochemical ambiguity, and chromatographic tailing due to the hydrochloride salt.

In this guide, I objectively compare the performance of three dominant analytical platforms for the structural validation of these derivatives. By detailing the causality behind our experimental choices and providing self-validating protocols, this document serves as a definitive framework for ensuring absolute data integrity in your drug development workflows.

The Analytical Challenge: Causality in Method Design

Before selecting an instrument, we must understand the molecule. 5-Chloro-2-ethoxyaniline derivatives demand specific analytical considerations:

  • The Chlorine Isotope Cluster: The natural abundance of

    
     and 
    
    
    
    yields a characteristic 3:1 isotopic ratio. Mass spectrometry (MS) methods must be tuned to preserve and accurately quantify this cluster to rule out isobaric interferences.
  • Regiochemical Ambiguity: When functionalizing the aromatic ring or the amine, distinguishing between positional isomers is critical. MS fragmentation can infer connectivity, but only 2D Nuclear Magnetic Resonance (NMR) can definitively map the carbon-hydrogen framework.

  • The Hydrochloride Salt: Direct injection into a Gas Chromatograph (GC) will cause the HCl salt to thermally degrade in the inlet. Liquid Chromatography (LC) is mandatory unless time-consuming free-basing or derivatization steps are employed [4].

Platform Comparison: Selecting the Validation Engine

To achieve unequivocal structural validation, we evaluate three primary analytical platforms. The table below summarizes their performance metrics specifically for halogenated aniline derivatives.

Performance MetricIntegrated LC-NMR-MSOffline LC-HRMS/MSTandem GC-MS/MS
Limit of Detection (LOD) 1.0 - 5.0 µg (NMR limited)0.1 - 1.0 ng0.5 - 5.0 ng
Mass Accuracy < 3 ppm (TOF/Orbitrap)< 1 ppm (Orbitrap)Nominal Mass (~0.1 Da)
Isotope Profiling (

/

)
Excellent (Co-acquired)ExceptionalModerate
Regiochemical Resolution Absolute (2D HMBC/HSQC)Inferred (Fragmentation)Inferred (Fragmentation)
Sample Preparation Direct Injection (Aqueous/Org)Direct Injection (Aqueous/Org)Free-basing Required
Throughput Low (Stop-flow required)High (3-5 min gradients)Medium (15-20 min runs)

Verdict: While Offline LC-HRMS/MS offers the highest throughput and sensitivity for routine purity checks, Integrated LC-NMR-MS is the gold standard for the initial structural validation of a novel derivative, as it combines the exact mass capabilities of MS with the absolute regiochemical mapping of NMR without risking sample degradation during fraction collection [2].

Experimental Workflows: Self-Validating Protocols

The following methodologies are designed as Self-Validating Systems . This means the protocol inherently contains logic gates and internal controls that automatically flag invalid data, ensuring trustworthiness.

Protocol A: High-Resolution LC-MS/MS Workflow

Purpose: To confirm the exact mass, chemical formula, and chlorine isotopic signature.

Step 1: System Suitability Test (SST)

  • Action: Inject a 1 µg/mL standard of 4-chloroaniline.

  • Validation Gate: The system is validated only if the mass accuracy of the

    
     ion is < 3 ppm and the 
    
    
    
    /
    
    
    isotopic ratio is exactly 3:1 (
    
    
    ). If this fails, recalibrate the mass analyzer.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of the 5-Chloro-2-ethoxyaniline derivative in 1 mL of LC-MS grade Methanol.

  • Causality: Methanol ensures complete dissolution of the HCl salt. Do not use basic buffers, as they can cause the free base to precipitate out of solution at high concentrations.

Step 3: UHPLC Separation

  • Action: Use a C18 column (1.7 µm, 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% to 95% B over 5 minutes.

  • Causality: Aniline derivatives have a basic nitrogen. At neutral pH, they exist in a partially ionized state, leading to severe peak tailing. The 0.1% Formic Acid (pH ~2.7) forces the molecule into a single, fully protonated state, yielding sharp peaks and maximizing Positive Electrospray Ionization (ESI+) efficiency.

Step 4: Data-Dependent Acquisition (DDA)

  • Action: Program the HRMS to trigger MS/MS fragmentation on both the monoisotopic mass (M) and the M+2 peak.

  • Validation Gate: The protocol self-validates by comparing the experimental MS/MS fragments of the M and M+2 precursor ions. Any fragment retaining the chlorine atom must also exhibit the 3:1 isotopic ratio.

Protocol B: Stop-Flow LC-NMR Workflow

Purpose: To definitively map the position of novel substituents relative to the ethoxy and chloro groups.

Step 1: Flow Calibration & Splitting

  • Action: Route the UHPLC eluent through an active flow splitter, sending 5% to the MS and 95% to the NMR flow probe [3].

Step 2: Mass-Directed Fraction Parking

  • Action: Set the MS to monitor the exact mass of the target derivative. When the MS detects the target, it triggers a valve to stop the LC pump, "parking" the chromatographic peak directly inside the NMR flow cell.

  • Causality: Novel electron-rich ethoxyaniline derivatives can rapidly oxidize if collected offline and evaporated. Parking the peak in the flow cell prevents degradation and eliminates sample loss.

Step 3: Automated 2D NMR Acquisition

  • Action: Acquire a 1D

    
     spectrum.
    
  • Validation Gate: The system calculates the Signal-to-Noise (S/N) ratio of the characteristic ethoxy

    
     triplet (~1.4 ppm). If S/N > 20:1, the system automatically proceeds to acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. If S/N < 20:1, it aborts to save instrument time.
    
  • Causality: HMBC is critical. It detects couplings across 2-3 bonds, allowing us to definitively link the ethoxy oxygen's adjacent carbon to the specific aromatic carbon, ruling out any positional isomers generated during synthesis.

Workflow Visualization

The following diagram illustrates the integrated LC-NMR-MS self-validating workflow, highlighting the critical decision gates.

Workflow A Sample: 5-Chloro-2-ethoxyaniline Derivative (HCl Salt) B UHPLC Separation (C18, HCOOH gradient) A->B C Active Flow Splitter (95% NMR / 5% MS) B->C D HR-ESI-MS/MS (Isotope & Mass Data) C->D MS Trigger E Stop-Flow NMR (1H, 13C, HMBC) C->E Park Peak F Unambiguous Structural Validation D->F Formula Confirmed E->F Connectivity Confirmed

Integrated LC-NMR-MS workflow for structural validation of aniline derivatives.

References

  • Title: 5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS Source: Spectroscopy Online URL: [Link]

  • Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: International Journal of Environmental Analytical Chemistry URL: [Link]

A Spectroscopic Journey: Comparative Analysis of 5-Chloro-2-ethoxyaniline Hydrochloride and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety, efficacy, and quality.[1] Spectroscopic techniques are indispensable tools in this process, providing detailed fingerprints of molecular structure and allowing scientists to track chemical transformations with high fidelity.[2] This guide offers an in-depth spectroscopic comparison of 5-Chloro-2-ethoxyaniline hydrochloride and the key precursors in its synthetic pathway.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, explaining the causal relationships between structural changes and their spectroscopic manifestations. By understanding why spectra change at each synthetic step, researchers can more effectively monitor reaction progress, identify byproducts, and ensure the integrity of their final compound.

The Synthetic Pathway: From Nitrophenol to Aniline Hydrochloride

The synthesis of 5-Chloro-2-ethoxyaniline hydrochloride is a multi-step process that beautifully illustrates several fundamental transformations in organic chemistry. The chosen pathway begins with 4-chloro-2-nitrophenol and proceeds through etherification and nitro group reduction, culminating in the formation of the hydrochloride salt. Each step induces significant changes in the molecule's functional groups and electronic environment, which are clearly reflected in their respective spectra.

Synthetic_Pathway cluster_0 Synthetic Workflow Start 4-Chloro-2-nitrophenol Intermediate_1 4-Chloro-1-ethoxy-2-nitrobenzene Start->Intermediate_1 Williamson Ether Synthesis (C₂H₅Br, Base) Intermediate_2 5-Chloro-2-ethoxyaniline Intermediate_1->Intermediate_2 Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) Final 5-Chloro-2-ethoxyaniline HCl Intermediate_2->Final Salt Formation (HCl)

Caption: Synthetic route from 4-Chloro-2-nitrophenol to 5-Chloro-2-ethoxyaniline HCl.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Comparison

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint".[3]

Key FTIR Spectral Transformations
Step 1: 4-Chloro-2-nitrophenol → 4-Chloro-1-ethoxy-2-nitrobenzene (Etherification)

The initial precursor, 4-chloro-2-nitrophenol , exhibits several key peaks:

  • A broad absorption band in the region of 3200-3500 cm⁻¹ , characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂ ) at approximately 1530 cm⁻¹ and 1350 cm⁻¹ , respectively.

  • Aromatic C-H stretching peaks typically appear just above 3000 cm⁻¹.

Upon etherification to form 4-chloro-1-ethoxy-2-nitrobenzene , the most dramatic change is the disappearance of the broad O-H stretching band . In its place, new peaks corresponding to the ethoxy group emerge:

  • Aliphatic C-H stretching vibrations from the ethyl group appear between 2850-3000 cm⁻¹ .

  • A characteristic C-O-C (ether) stretching band appears in the 1200-1250 cm⁻¹ region. The strong NO₂ peaks remain largely unchanged in this step.

Step 2: 4-Chloro-1-ethoxy-2-nitrobenzene → 5-Chloro-2-ethoxyaniline (Reduction)

The reduction of the nitro group to a primary amine is a major transformation with clear FTIR indicators.[4] In this step, the strong NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ disappear completely . They are replaced by the characteristic absorptions of a primary aromatic amine:

  • Two distinct peaks appear in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the -NH₂ group.[3]

  • An N-H scissoring (bending) vibration emerges around 1600-1650 cm⁻¹ .[3]

Step 3: 5-Chloro-2-ethoxyaniline → 5-Chloro-2-ethoxyaniline HCl (Salt Formation)

Protonation of the primary amine to form the anilinium hydrochloride salt significantly alters the N-H vibrations.

  • The two sharp N-H stretching peaks of the primary amine are replaced by a broad, strong absorption band , often centered around 2800-3000 cm⁻¹ . This is due to the stretching vibrations of the -NH₃⁺ group, which are broadened by hydrogen bonding.

  • The N-H bending vibration also shifts.

Summary of Key FTIR Data
CompoundKey Functional GroupCharacteristic IR Absorption Bands (cm⁻¹)
4-Chloro-2-nitrophenol Phenolic -OH3200-3500 (broad)
Nitro -NO₂~1530 (asym), ~1350 (sym)
4-Chloro-1-ethoxy-2-nitrobenzene Ether C-O-C1200-1250
Aliphatic C-H2850-3000
Nitro -NO₂~1530 (asym), ~1350 (sym)
5-Chloro-2-ethoxyaniline Primary Amine N-H3300-3500 (two sharp peaks)
N-H Bending1600-1650
5-Chloro-2-ethoxyaniline HCl Ammonium -NH₃⁺2800-3000 (broad)

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the structure and electronic environment of atoms within a molecule, primarily focusing on ¹H (proton) and ¹³C nuclei.[1] The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while splitting patterns reveal neighboring nuclei.[5]

Key ¹H NMR Spectral Transformations
Step 1: Etherification (Phenol to Ethoxy Ether)

In 4-chloro-2-nitrophenol , the aromatic protons display a specific splitting pattern in the downfield region (typically ~7.0-8.5 ppm ). The phenolic proton (-OH) often appears as a broad singlet that can exchange with D₂O.

The conversion to 4-chloro-1-ethoxy-2-nitrobenzene introduces distinct signals for the ethoxy group and removes the phenolic proton signal:

  • A quartet around 4.0-4.2 ppm , corresponding to the two methylene protons (-O-CH₂ -CH₃), which are split by the three methyl protons.

  • A triplet around 1.4-1.5 ppm , corresponding to the three methyl protons (-O-CH₂-CH₃ ), split by the two methylene protons. The chemical shifts of the aromatic protons will also be slightly altered due to the change from a hydroxyl to an ethoxy substituent.

Step 2: Reduction (Nitro to Amine)

The reduction of the electron-withdrawing nitro group to an electron-donating amino group causes a significant upfield shift (to lower ppm values) of the aromatic proton signals.[6] The strong deshielding effect of the NO₂ group is replaced by the shielding effect of the NH₂ group.

  • The aromatic protons in 5-chloro-2-ethoxyaniline will resonate at approximately 6.5-7.0 ppm , a noticeable shift from the downfield positions in the nitro-substituted precursor.

  • A new, often broad, signal for the amine protons (-NH₂) will appear, typically between 3.5-5.0 ppm . The chemical shift of this peak is highly dependent on solvent and concentration, and the signal will disappear upon shaking with D₂O.[7]

Step 3: Salt Formation (Amine to Ammonium)

Protonation of the amine group in 5-Chloro-2-ethoxyaniline HCl has a pronounced deshielding effect.

  • The formation of the -NH₃⁺ group causes a downfield shift of all nearby protons. The aromatic protons and the methylene protons of the ethoxy group will shift to higher ppm values compared to the free base.

  • The signal for the ammonium protons (-NH₃⁺) appears as a broad peak, often further downfield than the amine protons of the free base.

Summary of Key ¹H NMR Data (Predicted/Typical Shifts)
CompoundProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
4-Chloro-2-nitrophenol Aromatic-H~7.0 - 8.5Multiplets
Phenolic-OHVariable, broadSinglet
4-Chloro-1-ethoxy-2-nitrobenzene Aromatic-H~7.0 - 8.5Multiplets
-O-CH₂ -CH₃~4.0 - 4.2Quartet
-O-CH₂-CH₃ ~1.4 - 1.5Triplet
5-Chloro-2-ethoxyaniline Aromatic-H~6.5 - 7.0Multiplets
-NH₂~3.5 - 5.0 (broad)Singlet
-O-CH₂ -CH₃~3.9 - 4.1Quartet
-O-CH₂-CH₃ ~1.3 - 1.4Triplet
5-Chloro-2-ethoxyaniline HCl Aromatic-HShifted downfield from free baseMultiplets
-NH₃⁺Variable, broad, downfieldSinglet
-O-CH₂ -CH₃Shifted downfield from free baseQuartet

Note: ¹³C NMR spectra would show corresponding shifts. For example, the carbon attached to the nitro group would shift significantly upfield upon reduction to an amine. The carbon attached to the newly formed ammonium group would shift downfield upon protonation.

Part 3: UV-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[8] It is particularly sensitive to the extent of conjugation in aromatic systems.

Key UV-Vis Spectral Transformations

The electronic structure of the aromatic ring is profoundly influenced by its substituents, leading to distinct UV-Vis spectra at each stage of the synthesis.

  • 4-Chloro-2-nitrophenol : This molecule contains a benzene ring (the chromophore) with several auxochromes (-Cl, -OH, -NO₂). The nitro group and hydroxyl group, in particular, interact strongly with the π-system of the ring, leading to characteristic absorption bands. A typical spectrum shows a strong absorption peak (λmax) well above 255 nm.[8]

  • Etherification : Converting the phenol to an ethoxy ether will cause a slight shift in the absorption maxima (a small bathochromic or hypsochromic shift), but the overall spectral profile will remain similar as the highly influential nitro group is still present.

  • Reduction to Amine : This step causes the most significant spectral change. The reduction of the nitro group to an amino group alters the electronic transitions of the molecule. The amino group, with its lone pair of electrons, acts as a strong auxochrome, typically causing a bathochromic shift (red shift) to a longer wavelength compared to an unsubstituted benzene ring.[9]

  • Salt Formation : Protonation of the aniline derivative to form the anilinium ion has a dramatic effect. The lone pair of electrons on the nitrogen is no longer available to participate in resonance with the aromatic ring.[10] This removal of conjugation results in a significant hypsochromic shift (blue shift) to a shorter wavelength.[10] The spectrum of the anilinium salt will closely resemble that of a substituted benzene without the strong auxochromic effect of the amino group.[11]

Summary of UV-Vis Trends
TransformationFunctional Group ChangeKey Spectroscopic EffectRationale
Reduction -NO₂ → -NH₂Bathochromic Shift (Red Shift)-NH₂ group's lone pair extends conjugation with the ring.
Salt Formation -NH₂ → -NH₃⁺Hypsochromic Shift (Blue Shift)Protonation removes the N lone pair from conjugation with the ring.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described in this guide.

Experimental_Workflow cluster_1 Spectroscopic Analysis Workflow SamplePrep Sample Preparation FTIR FTIR Analysis (ATR or KBr Pellet) SamplePrep->FTIR NMR NMR Analysis (Dissolve in CDCl₃/DMSO-d₆) SamplePrep->NMR UVVis UV-Vis Analysis (Dissolve in EtOH/HCl) SamplePrep->UVVis DataProc Data Processing & Interpretation FTIR->DataProc NMR->DataProc UVVis->DataProc

Caption: Generalized workflow for spectroscopic analysis.

FTIR Spectroscopy Protocol (ATR Method)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition : Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing : The final spectrum is reported as transmittance or absorbance versus wavenumber (cm⁻¹). Clean the ATR crystal thoroughly after use.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[1]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Processing : Apply a Fourier transform, phase correct, and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Neutral Species (e.g., 5-Chloro-2-ethoxyaniline) : Prepare a dilute stock solution in a UV-transparent solvent like ethanol. Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.

    • Hydrochloride Salt : Prepare a solution of the amine of similar concentration in a dilute aqueous acid, such as 0.1 M HCl, to ensure complete protonation.[10]

  • Instrumentation and Measurement : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (or 0.1 M HCl) to serve as a blank/reference. Fill a second cuvette with the sample solution.

  • Data Acquisition : Scan the appropriate wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

Conclusion

The transformation of 4-chloro-2-nitrophenol into 5-Chloro-2-ethoxyaniline hydrochloride is accompanied by a series of distinct and predictable spectroscopic changes. FTIR spectroscopy provides unambiguous evidence of functional group interconversions, such as the appearance and disappearance of O-H, NO₂, and NH₂ groups. NMR spectroscopy offers a detailed map of the changing electronic environments around the aromatic and aliphatic protons, with characteristic upfield and downfield shifts corresponding to the reduction and protonation steps. Finally, UV-Vis spectroscopy serves as a sensitive probe for the aromatic π-system, clearly demonstrating the effects of conjugation and its removal upon salt formation. Together, these techniques provide a robust analytical framework for confirming the identity and purity of each intermediate and the final product, ensuring the integrity of the synthetic process.

References

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). Google Cloud.
  • Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya.
  • The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025). Simson Pharma Limited.
  • 4-Chloro-2-nitrophenol | C6H4ClNO3. PubChem. Retrieved from [Link]

  • 4-CHLORO-2-ETHOXY-1-NITROBENZENE SDS, 29604-25-9 Safety Data Sheets. ECHEMI.
  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... ResearchGate. Retrieved from [Link]

  • FTIR spectra of 4-chloro-2-nitroaniline. ResearchGate. Retrieved from [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC. Retrieved from [Link]

  • UV–visible spectra of aniline (a), HCl doped polyaniline clay... ResearchGate. Retrieved from [Link]

  • Video: NMR Spectroscopy Of Amines. (2025). JoVE. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... ResearchGate. Retrieved from [Link]

  • Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook. Retrieved from [Link]

  • Terms used in UV / Visible Spectroscopy. Al Mustansiriyah University. Retrieved from [Link]

  • H NMR Spectroscopy. University of Regensburg. Retrieved from [Link]

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Comprehensive Comparison Guide: Investigating the Cross-Reactivity of 5-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2) is a highly specialized halogenated aniline derivative utilized extensively in organic synthesis, materials science, and medicinal chemistry[1][2]. In drug development, it serves as a critical pharmacophore building block for synthesizing small-molecule chaperones (e.g., glucocerebrosidase inhibitors for Gaucher disease)[3] and ATPase modulators (e.g., TIP48/TIP49 inhibitors)[4].

When evaluating this compound, cross-reactivity must be investigated across two distinct scientific domains:

  • Biochemical Cross-Reactivity (Off-Target Effects): How the specific 5-chloro and 2-ethoxy substitution pattern dictates enzyme selectivity and prevents off-target binding with related hydrolases or kinases[3].

  • Analytical Cross-Reactivity (Mass Spectrometry): How the compound behaves in high-resolution mass spectrometry (HRMS) exposome screening, specifically regarding negative mass defect overlaps with non-halogenated compounds containing

    
    C or 
    
    
    
    S isotopes[5].

This guide objectively compares 5-chloro-2-ethoxyaniline hydrochloride against alternative derivatives, providing self-validating experimental protocols to assess both analytical and biochemical cross-reactivity.

Comparative Performance Data

To understand the utility of 5-chloro-2-ethoxyaniline hydrochloride, we must compare its steric, electronic, and analytical properties against structurally related alternatives such as 4-chloro-2-methoxyaniline and 3-bromo-5-chloro-2-ethoxyaniline[6][7].

Table 1: Cross-Reactivity and Physicochemical Comparison
CompoundSubstitution PatternAnalytical Cross-Reactivity Risk (HRMS)Biochemical Target ApplicationOff-Target Cross-Reactivity Risk
5-Chloro-2-ethoxyaniline HCl 5-Cl, 2-EthoxyModerate: Mass defect overlaps with S/P compounds; requires isotopic pattern recognition[5].Glucocerebrosidase, TIP48/49 ATPases[3][4]Low: Ethoxy steric bulk restricts binding in off-target active sites.
4-Chloro-2-methoxyaniline 4-Cl, 2-MethoxyModerate: Similar mass defect challenges to the 5-chloro derivative.General Kinase InhibitorsHigh: Smaller methoxy group provides less steric exclusion.
3-Bromo-5-chloro-2-ethoxyaniline 3-Br, 5-Cl, 2-EthoxyLow: Distinct

Br/

Br isotopic signature minimizes false positives[5][6].
Complex Molecular Architectures[6]Very Low: Highly restricted conformation due to dual halogenation[6].

Causality Insight: The ethoxy group in 5-chloro-2-ethoxyaniline provides superior steric bulk compared to a methoxy group. In the context of lysosomal hydrolase inhibitors, this bulk creates a "steric clash" within the active sites of off-target enzymes (like


-galactosidase), thereby reducing biochemical cross-reactivity while maintaining optimal fit for the target glucocerebrosidase[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to definitively isolate true reactivity from cross-reactive artifacts.

Protocol A: Analytical Cross-Reactivity Profiling via LC-HRMS

This protocol evaluates the analytical cross-reactivity of 5-chloro-2-ethoxyaniline hydrochloride against a background of complex matrices, utilizing machine learning (e.g., HalogenFinder) to distinguish true halogen isotopic patterns from


C/

S interferences[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1000 μg/L standard solution of 5-chloro-2-ethoxyaniline hydrochloride in 95/5 H

    
    O/Acetonitrile[5].
    
  • Matrix Spiking (Self-Validation Step): Spike the standard into a complex environmental matrix (e.g., river water extract) at varying ratios (1:1 to 1:100) to simulate signal suppression and intensity fluctuations[5]. Include a sulfur-rich, non-halogenated standard (e.g., a sulfonate) as a negative control.

  • Data Acquisition: Inject samples into an LC-HRMS system operating in positive and negative electrospray ionization (ESI) modes. Ensure mass accuracy is calibrated to <5 ppm.

  • Feature Extraction: Extract features based on negative mass defects.

  • Machine Learning Classification: Apply a 5-fold cross-validated Random Forest model to evaluate the M+2 isotopic peaks.

  • Validation: The model must correctly flag the sulfur-rich negative control as "Non-Halogenated" (rejecting analytical cross-reactivity) while identifying the 5-chloro-2-ethoxyaniline standard with >99% accuracy[5].

HRMS_Workflow A Sample Prep: 5-Chloro-2-ethoxyaniline HCl B LC-HRMS Analysis (Negative Mass Defect) A->B Injection C Isotopic Pattern Recognition (35Cl vs 37Cl) B->C Data Acquisition D Machine Learning Filter (e.g., HalogenFinder) C->D Feature Extraction E True Positive (Halogenated Target) D->E High Confidence F False Positive / Cross-Reactivity (13C/34S Overlap) D->F Low Confidence

HRMS workflow for distinguishing halogenated compounds from isotopic cross-reactivity.

Protocol B: Biochemical Cross-Reactivity Profiling (Hydrolase Selectivity Assay)

When 5-chloro-2-ethoxyaniline is used to synthesize 1,3,5-triazine-based chemical chaperones, its off-target cross-reactivity must be profiled[3]. This protocol uses fluorogenic substrates to validate target specificity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer composed of 50 mM citric acid/KH

    
    PO
    
    
    
    (pH 5.9), 10 mM sodium taurocholate, and 0.01% Tween-20[3]. Causality: The acidic pH of 5.9 is critical as it mimics the lysosomal microenvironment where these hydrolases naturally function[3].
  • Enzyme Plating: Dispense recombinant Glucocerebrosidase (Target) and

    
    -Galactosidase (Off-Target Control) into separate wells of a 1536-well black microplate at 2 μL/well[3].
    
  • Compound Addition: Use a pin-tool station to add 23 nL of the synthesized 5-chloro-2-ethoxyaniline derivative (in DMSO) to both enzyme sets[3].

  • Incubation: Incubate for 5 minutes at room temperature (~21°C)[3].

  • Substrate Addition: Add 1 μL/well of the respective fluorogenic substrates (e.g., 4-methylumbelliferyl-

    
    -D-glucopyranoside for the target). Incubate for 20 minutes[3].
    
  • Quantification & Validation: Measure fluorescence. Calculate the Selectivity Index (SI = IC

    
     Off-Target / IC
    
    
    
    Target). An SI > 50 validates that the 2-ethoxy steric bulk successfully prevents biochemical cross-reactivity.

Biochemical_Pathway Target Glucocerebrosidase (Target) OffTarget Other Hydrolases (Off-Target) Ligand 5-Chloro-2-ethoxyaniline Derivative Steric Ethoxy Steric Bulk Ligand->Steric Electronic 5-Chloro Electron Withdrawal Ligand->Electronic Steric->Target Optimal Fit Steric->OffTarget Steric Clash (Prevents Cross-Reactivity) Electronic->Target H-Bond Modulation

Biochemical logic governing off-target cross-reactivity of aniline derivatives.

Conclusion

The investigation of 5-chloro-2-ethoxyaniline hydrochloride reveals that its specific substitution pattern is a double-edged sword. Analytically, the chlorine atom introduces mass defect challenges that require robust, machine-learning-backed isotopic validation to prevent cross-reactivity with sulfur-containing compounds[5]. Biochemically, however, the combination of the 5-chloro and 2-ethoxy groups provides a highly privileged scaffold. The steric bulk of the ethoxy group actively suppresses off-target enzymatic cross-reactivity, making it a superior building block for targeted lysosomal therapeutics compared to its methoxy counterparts[3].

References

  • PubChem: 5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076 National Institutes of Health (NIH) URL:[Link]

  • 5-Chloro-2-ethoxyaniline hydrochloride | CAS#:1135081-59-2 Chemsrc URL:[Link]

  • N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease PMC - National Institutes of Health URL:[Link]

  • Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing Analytical Chemistry - ACS Publications URL:[Link]

  • Aminopyrazolone derivative (WO2015125786A1)

Sources

potential alternative reagents to 5-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alternatives to 5-Chloro-2-ethoxyaniline Hydrochloride in Drug Discovery and Chemical Synthesis: A Comparative Guide

Executive Summary

5-Chloro-2-ethoxyaniline hydrochloride[1] is a highly versatile building block utilized extensively in the synthesis of agrochemicals, conductive polyaniline polymers[2], and pharmaceutical agents—most notably in the development of glucocerebrosidase inhibitors for Gaucher Disease[3]. However, during Structure-Activity Relationship (SAR) optimization or when navigating synthetic bottlenecks, researchers must systematically alter the steric and electronic properties of this scaffold. This guide provides an objective comparison of alternative reagents, detailing their mechanistic impacts and providing validated protocols for their integration into synthetic workflows.

Mechanistic Rationale: The Anatomy of the Scaffold

To select an appropriate alternative, one must understand the causality behind the reactivity and binding profile of 5-Chloro-2-ethoxyaniline:

  • The 2-Ethoxy Group (Steric & Electronic EDG): The alkoxy group at the ortho position donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the amine. Crucially, the ethoxy chain introduces specific steric bulk that dictates the dihedral angle of the resulting C-N bond post-coupling. In enzyme active sites, this conformational locking is critical for binding affinity[3].

  • The 5-Chloro Group (Lipophilic EWG): The halogen at the meta position relative to the alkoxy group acts as an electron-withdrawing group via induction, which slightly depresses the pKa of the aniline. More importantly, it serves as a lipophilic anchor, driving hydrophobic interactions within target protein pockets[4].

Comparative Analysis of Alternative Reagents

Alternative A: 5-Chloro-2-methoxyaniline (CAS 95-03-4)
  • Mechanistic Shift: Replaces the ethoxy group with a smaller methoxy moiety[5].

  • Performance Advantage: This reagent reduces the steric hindrance around the nucleophilic amine. Consequently, it generally exhibits faster reaction kinetics and higher yields in standard Nucleophilic Aromatic Substitution (SNAr) reactions. It serves as the ideal baseline reagent for SAR studies[3].

  • Trade-off: The reduction in alkyl chain length slightly decreases the overall lipophilicity (LogP) of the final compound, which may reduce partitioning into hydrophobic target pockets.

Alternative B: 5-Chloro-2-isopropoxyaniline (CAS 937621-93-7)
  • Mechanistic Shift: Introduces a bulky, branched isopropoxy group at the ortho position[6].

  • Performance Advantage: The branched chain forces a rigid, perpendicular conformation of the aniline ring relative to the coupled scaffold (e.g., a triazine core). This is highly advantageous for locking molecules into bioactive conformations to target specific hydrolases or kinases[3].

  • Trade-off: The extreme steric shielding of the amine drastically reduces its nucleophilicity. Standard SNAr conditions often fail or require elevated temperatures, sometimes necessitating palladium-catalyzed Buchwald-Hartwig cross-coupling instead.

Alternative C: 4-Chloro-2-methoxyaniline (CAS 93-50-5)
  • Mechanistic Shift: Shifts the chlorine atom from the 5-position to the 4-position (para to the amine)[7].

  • Performance Advantage: While maintaining the ortho-alkoxy electronic effect, placing the halogen at the para position physically blocks the primary site of cytochrome P450-mediated aromatic oxidation. This is a classic strategy to improve the metabolic half-life of a drug candidate.

  • Trade-off: The altered substitution pattern fundamentally changes the electronic distribution and the vector of the halogen, which may abrogate target binding if the 5-chloro position was a critical pharmacophore.

Quantitative Data & Performance Comparison

ReagentCAS NumberAlkoxy Steric BulkRelative NucleophilicityEst. LogP TrendTypical SNAr Yield (at 0°C)
5-Chloro-2-methoxyaniline 95-03-4Low (Methoxy)HighBaseline>85%
5-Chloro-2-ethoxyaniline 15793-48-3*Medium (Ethoxy)Moderate+0.4 vs Baseline70-80%
5-Chloro-2-isopropoxyaniline 937621-93-7High (Isopropoxy)Low+0.8 vs Baseline<50% (Requires Heat)
4-Chloro-2-methoxyaniline 93-50-5Low (Methoxy)HighBaseline>85%

*Note: 1135081-59-2 refers to the hydrochloride salt of 5-Chloro-2-ethoxyaniline.

Validated Experimental Methodologies

Protocol: Chemoselective SNAr Coupling of Substituted Anilines with 1,3,5-Triazine Scaffolds This protocol describes the coupling of anilines to cyanuric chloride, a common intermediate step in drug discovery[3]. It is designed as a self-validating system : cyanuric chloride possesses three reactive C-Cl bonds that can be sequentially substituted by strictly controlling the temperature (0°C, room temperature, and elevated heat). If the temperature control fails, the emergence of di-substituted byproducts immediately flags the error during LC-MS monitoring, inherently validating the execution of the protocol.

Step-by-Step Methodology:

  • Free-Basing (If using HCl salts): Suspend 1.0 eq of the aniline hydrochloride (e.g., 5-Chloro-2-ethoxyaniline hydrochloride[1]) in anhydrous THF (0.2 M). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt, liberating the nucleophilic free amine without competing for the electrophile.

  • Electrophile Preparation: In a separate flame-dried flask, dissolve 1.0 eq of cyanuric chloride in THF and cool to exactly 0°C using an ice-water bath.

  • Controlled Addition: Dropwise add the free-based aniline solution to the cyanuric chloride over 15 minutes.

    • Causality: Maintaining the temperature strictly at 0°C ensures that only the first, most reactive chlorine atom on the triazine ring is displaced, preventing uncontrolled di-substitution.

  • Reaction Monitoring: Stir for 2 hours at 0°C. Monitor the disappearance of the starting aniline via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Mandatory Visualizations

SAR_Logic Start Target: Optimize 5-Chloro-2-ethoxyaniline Scaffold Steric Alter steric bulk at ortho position? Start->Steric Metabolic Block para-oxidation? Start->Metabolic Dec_Decrease Decrease Bulk Use: 5-Chloro-2-methoxyaniline Steric->Dec_Decrease Yes (Smaller) Dec_Increase Increase Bulk Use: 5-Chloro-2-isopropoxyaniline Steric->Dec_Increase Yes (Larger) Dec_Para Shift Halogen Use: 4-Chloro-2-methoxyaniline Metabolic->Dec_Para Yes

Decision matrix for selecting structural alternatives to 5-Chloro-2-ethoxyaniline.

Workflow Step1 Step 1: Free-Basing Add DIPEA to Aniline HCl salt Step2 Step 2: Electrophile Addition Add Cyanuric Chloride at 0°C Step1->Step2 Step3 Step 3: SNAr Reaction Stir 2h, monitor via LC-MS Step2->Step3 Step4 Step 4: Quench & Extract Partition in EtOAc/H2O Step3->Step4

Step-by-step workflow for the SNAr coupling of substituted anilines to triazine scaffolds.

References

  • [1] 5-Chloro-2-ethoxyaniline hydrochloride | CAS#:1135081-59-2. Source: chemsrc.com. URL: 1

  • [4] 3-Bromo-5-chloro-2-ethoxyaniline | 929974-59-4. Source: benchchem.com. URL: 4

  • [2] EP0588906B1 - Processible forms of electrically conductive polyaniline and conductive products formed therefrom. Source: google.com (Patents). URL: 2

  • [7] 93-50-5 | 4-Chloro-2-methoxyaniline. Source: bldpharm.com. URL: 7

  • [3] N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease. Source: nih.gov. URL:3

  • [6] 937621-93-7 | 5-Chloro-2-isopropoxyaniline. Source: bldpharm.com. URL: 6

  • [5] 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. Source: nih.gov (PubChem). URL: 5

Sources

benchmarking the reactivity of 5-Chloro-2-ethoxyaniline hydrochloride against similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Reactivity of 5-Chloro-2-ethoxyaniline Hydrochloride: A Comparative Guide for Synthetic Applications

As a Senior Application Scientist, selecting the right functionalized aniline derivative is often a balancing act between electronic activation, steric hindrance, and bench stability. 5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2) is a highly versatile building block widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials [1].

However, its unique substitution pattern creates a complex "push-pull" electronic environment. To successfully integrate this compound into your synthetic pipelines, you must understand how it behaves compared to its simpler analogs. This guide objectively benchmarks its reactivity against 2-ethoxyaniline, 3-chloroaniline, and aniline, providing you with the mechanistic insights and self-validating protocols needed to optimize your workflows.

Electronic Topography: The "Push-Pull" Dynamics

The reactivity of an aniline derivative is dictated by the sum of the inductive (-I) and resonance (+M) effects of its substituents [3]. 5-Chloro-2-ethoxyaniline features two competing functional groups relative to the primary amine:

  • The 2-Ethoxy Group (ortho): Donates electron density into the ring via resonance (+M), activating the ring for Electrophilic Aromatic Substitution (EAS). However, its bulkiness creates significant steric hindrance around the amine.

  • The 5-Chloro Group (meta to amine, para to ethoxy): Withdraws electron density via the inductive effect (-I), reducing the basicity and nucleophilicity of the amine [2].

When benchmarking against baseline compounds, we can use Hammett substituent constants (σ) to predict these effects [3]. The combination of the ortho-ethoxy and meta-chloro groups significantly dampens the nucleophilicity of the amine compared to 2-ethoxyaniline, while creating highly specific, electron-rich pockets on the aromatic ring for EAS [2].

G Core 5-Chloro-2-ethoxyaniline Amine -NH2 Group +M Effect o/p Director Core->Amine C1 Position Ethoxy -OEt Group +M / Steric Hindrance o/p Director Core->Ethoxy C2 Position Chloro -Cl Group -I Effect Deactivating Core->Chloro C5 Position EAS Electrophilic Aromatic Substitution Favored at C4 and C6 Amine->EAS Ethoxy->EAS Chloro->EAS

Caption: Electronic topography and directing effects in 5-Chloro-2-ethoxyaniline.

Reactivity Benchmarking & Comparative Data

To objectively evaluate performance, we benchmark 5-Chloro-2-ethoxyaniline against its analogs across two primary axes: Nucleophilicity (Amide Coupling) and Aromatic Reactivity (EAS) .

A. Nucleophilic Acylation (Amide Bond Formation)

Because 5-Chloro-2-ethoxyaniline is supplied as a hydrochloride salt to prevent premature oxidation, it must undergo "salt cracking" (free-basing) in situ before it can act as a nucleophile. Even when free-based, the -I effect of the chlorine atom makes it a sluggish nucleophile compared to 2-ethoxyaniline.

Table 1: Comparative N-Acylation Benchmarking (Conditions: 1.0 eq Amine, 1.1 eq Benzoyl Chloride, DCM, 25°C. Base added as noted)

SubstrateSubstituent EffectsBase RequiredReaction TimeConversion (HPLC)Isolated Yield
2-Ethoxyaniline +M (Activating)1.5 eq DIPEA2.0 hours>99%92%
3-Chloroaniline -I (Deactivating)1.5 eq DIPEA4.0 hours95%88%
5-Chloro-2-ethoxyaniline HCl +M & -I (Mixed)2.5 eq DIPEA *6.0 hours 90% 82%

*An additional 1.0 equivalent of base is mandatory to neutralize the HCl salt and liberate the free amine.

B. Electrophilic Aromatic Substitution (EAS) Regioselectivity

If your goal is to further functionalize the aromatic ring (e.g., bromination or nitration), the directing groups dictate the substitution pattern. The ethoxy and amino groups are powerful ortho/para directors. In 5-chloro-2-ethoxyaniline, the C4 and C6 positions are the most electron-rich [2]. Steric bulk from the ethoxy group typically pushes bulky electrophiles toward the C4 position (para to the amine, ortho to the chlorine).

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure reproducibility when working with 5-Chloro-2-ethoxyaniline HCl.

Protocol 1: One-Pot Salt Cracking and N-Acylation

Causality: The HCl salt is completely unreactive toward electrophiles. We use N,N-Diisopropylethylamine (DIPEA) because it is non-nucleophilic, effectively liberating the free base while simultaneously acting as an acid scavenger for the subsequent acylation.

  • Preparation: Suspend 1.0 mmol of 5-Chloro-2-ethoxyaniline HCl in 5 mL of anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Salt Cracking: Add 2.5 mmol of DIPEA dropwise.

    • Self-Validation: The cloudy suspension will transition to a clear, homogenous solution within 5 minutes, visually confirming the successful liberation of the free amine.

  • Electrophile Addition: Cool the flask to 0 °C to control the exothermic reaction and prevent di-acylation. Add 1.1 mmol of the desired acyl chloride dropwise.

  • Monitoring: Allow the reaction to warm to room temperature.

    • Self-Validation: Co-spot the reaction mixture against the starting material on a TLC plate (Hexanes:EtOAc, 3:1). The starting material will fluoresce strongly under 254 nm UV, while the amide product will appear as a higher-Rf, UV-active spot. Run for 6 hours or until the lower spot disappears.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

G Step1 1. Salt Cracking 5-Chloro-2-ethoxyaniline HCl + DIPEA Step2 2. Electrophile Addition Acyl Chloride at 0°C Step1->Step2 Generates Free Base (Clear Solution) Step3 3. Nucleophilic Attack Amine lone pair attacks carbonyl Step2->Step3 Exothermic Control Step4 4. Aqueous Workup Removal of DIPEA-HCl salts Step3->Step4 Quench with NaHCO3 Step5 5. Isolation Purified Amide Derivative Step4->Step5 Organic Extraction (DCM)

Caption: Self-validating workflow for the one-pot N-acylation of 5-Chloro-2-ethoxyaniline HCl.

Protocol 2: Controlled Diazotization (Sandmeyer Precursor)

Causality: Diazonium salts of halogenated anilines are notoriously unstable. Maintaining strict temperature control (0–5 °C) prevents the premature evolution of nitrogen gas, preserving the intermediate for downstream transformations (e.g., Sandmeyer cyanation or halogenation).

  • Dissolution: Dissolve 1.0 mmol of 5-Chloro-2-ethoxyaniline HCl in 3 mL of 6M aqueous HCl.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C.

  • Nitrosation: Dissolve 1.1 mmol of Sodium Nitrite (NaNO2) in 1 mL of cold water. Add this dropwise to the aniline solution over 10 minutes.

  • Self-Validation (Critical): After 15 minutes of stirring, dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been completely consumed and the diazonium salt is fully formed.

  • Utilization: Immediately transfer the cold diazonium solution to the subsequent reaction vessel (e.g., containing CuCl/CuBr) without isolation.

References

  • Title: 5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Hammett Equation and Reaction Constants Source: Wikipedia URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-ethoxyaniline hydrochloride (CAS No: 4274-03-7), a chlorinated aniline salt derivative.[1] Adherence to these procedures is critical for protecting personnel, ensuring regulatory compliance, and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of 5-Chloro-2-ethoxyaniline hydrochloride is the first step in its safe handling and disposal. This compound is classified as a toxic solid and presents significant health and environmental hazards.[2][3]

Table 1: Hazard Summary for 5-Chloro-2-ethoxyaniline hydrochloride

Hazard CategoryDescriptionKey Precautionary Actions
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][3]Avoid all personal contact, including inhalation of dust.[2] Use in a well-ventilated area or under a chemical fume hood.[4] Do not eat, drink, or smoke when using this product.[2][5]
Skin & Eye Irritation Causes serious eye irritation and skin irritation.[2][3]Wear appropriate protective gloves, clothing, and chemical safety goggles.[2][4][6]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3]Minimize exposure duration and quantity. Follow strict hygiene measures.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Prevent release into drains, waterways, or the general environment.[2][5] All spills must be contained.
Required Personal Protective Equipment (PPE)

When handling 5-Chloro-2-ethoxyaniline hydrochloride, especially during disposal and spill cleanup, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[6][7]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

  • Skin and Body Protection: A lab coat, apron, or coveralls are necessary. For larger quantities or significant spill risk, full protective clothing may be required.[2][4]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8][9]

First Aid Measures

In the event of exposure, immediate action is crucial:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][7]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Step 1: Immediate Response

  • Alert personnel in the immediate area and evacuate if necessary.[2]

  • Ensure the area is well-ventilated, but avoid actions that could generate and disperse dust.[4]

  • Remove all sources of ignition.[2]

Step 2: Containment

  • Wearing the appropriate PPE, prevent the spill from spreading or entering drains by using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[2]

Step 3: Cleanup and Collection

  • Use dry cleanup procedures; do not use compressed air.[2]

  • Carefully sweep or vacuum the material and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[2][4][6]

Step 4: Decontamination

  • Thoroughly clean the spill area with soap and water.

  • Decontaminate all equipment used in the cleanup before reuse.[2]

  • Launder all contaminated protective clothing separately before storing or re-using.[2]

Waste Characterization and Segregation

5-Chloro-2-ethoxyaniline hydrochloride must be classified as a hazardous waste. In the United States, waste generators are responsible for this classification under the Resource Conservation and Recovery Act (RCRA).[9][10] Due to its toxic properties, it would be considered a characteristic hazardous waste.

Crucially, do not mix this waste with other waste streams. Keep it in its own dedicated, closed, and labeled container to await disposal. Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.

Approved Disposal Pathways

The selection of a disposal method depends on local regulations and the capabilities of available waste management facilities. The two primary methods for a chlorinated aromatic compound like this are high-temperature incineration and secure landfilling.

Primary Pathway: High-Temperature Incineration

This is the preferred and most effective method.

  • Mechanism: Burning in a chemical incinerator equipped with an afterburner and scrubber system ensures the complete destruction of the hazardous organic molecule.[6][11] The high temperatures break down the chlorinated aromatic structure.[12]

  • Causality: The scrubber system is essential for neutralizing acidic gases, such as hydrogen chloride, that are generated during the combustion of chlorinated compounds.[13] This prevents their release into the atmosphere.

Alternative Pathway: Secure Hazardous Waste Landfill

If incineration is not available, disposal in an authorized hazardous waste landfill is an option.[2] This method is for final containment, not destruction.

  • Requirements: The landfill must be specifically permitted to accept hazardous waste and feature systems like double liners and leachate collection to prevent environmental contamination.[14][15][16]

  • Form: The waste must be a solid or solidified. Bulk liquids are generally prohibited in hazardous waste landfills.[15]

  • Lab Packs: For small quantities typical of a research setting, the "lab pack" method is often used. This involves placing small, sealed containers of the chemical into a larger drum filled with an absorbent material.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-ethoxyaniline hydrochloride waste.

G cluster_start cluster_contain cluster_assess cluster_pathways cluster_end start Waste Generated: 5-Chloro-2-ethoxyaniline hydrochloride contain Containerize & Label as Hazardous Waste start->contain assess Consult EHS & Licensed Waste Contractor contain->assess incinerate Pathway 1 (Preferred): High-Temp Incineration with Scrubber assess->incinerate Facility Available landfill Pathway 2 (Alternative): Secure Hazardous Waste Landfill assess->landfill Incineration Unavailable end_incinerate Complete Destruction of Compound incinerate->end_incinerate end_landfill Secure Containment (Lab Pack) landfill->end_landfill

Caption: Decision workflow for disposal of 5-Chloro-2-ethoxyaniline hydrochloride.

Step-by-Step Disposal Procedure (Lab-Scale)

This protocol outlines the process from waste generation to final hand-off to a professional disposal service.

Step 1: Waste Collection and Containerization

  • Collect all waste containing 5-Chloro-2-ethoxyaniline hydrochloride, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a dedicated, compatible, and sealable container.[6]

  • Ensure the container is in good condition, free from damage or leaks.[2]

  • Keep the container tightly closed when not in use.[2][5]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Chloro-2-ethoxyaniline hydrochloride"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[4][5]

  • Store the container in secondary containment to prevent spills from reaching the environment.

Step 4: Arranging for Professional Disposal

  • Disposal of this material must be handled by a licensed professional waste disposal company.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Provide the EHS department or the disposal company with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.

By following this comprehensive guide, laboratory professionals can ensure that 5-Chloro-2-ethoxyaniline hydrochloride is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

  • Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Taylor & Francis. [Link]

  • Chloroaromatic formation in incineration processes. PubMed. [Link]

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Personal protective equipment for handling 5-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with a definitive, self-validating framework for handling 5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2).

Standard laboratory precautions are often insufficient for halogenated aniline derivatives. Handling this material requires a mechanistic understanding of its toxicology to ensure absolute operational safety, prevent cross-contamination, and maintain environmental compliance.

Mechanistic Toxicology: Understanding the Hazard Profile

To implement effective safety measures, we must first understand the causality behind the chemical's toxicity. 5-Chloro-2-ethoxyaniline hydrochloride is highly toxic via inhalation, ingestion, and dermal contact.

  • Dermal Penetration & Systemic Toxicity : The lipophilic nature of the aniline free base allows for rapid absorption through intact skin[1]. Even minor dermal exposures can lead to severe systemic toxicity[2].

  • Methemoglobinemia and Cellular Hypoxia : Once absorbed into the bloodstream, aniline derivatives undergo N-hydroxylation in the liver. These reactive metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[1]. This structural change drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (bluish discoloration of lips and nail beds), and severe central nervous system depression[1].

  • Environmental Hazard : Halogenated anilines are classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 / Chronic 1)[3]. This necessitates strict environmental isolation during experimental workflows and waste disposal.

ToxicityPathway Exposure Exposure Routes (Dermal, Inhalation, Oral) Circulation Systemic Absorption & Bloodstream Entry Exposure->Circulation MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) Circulation->MetHb N-hydroxylation Hypoxia Methemoglobinemia & Tissue Hypoxia MetHb->Hypoxia Symptoms Clinical Symptoms: Cyanosis, CNS Depression Hypoxia->Symptoms

Fig 1: Mechanistic pathway of 5-Chloro-2-ethoxyaniline systemic toxicity and methemoglobinemia.

Quantitative PPE Specifications & Engineering Controls

Selecting the right Personal Protective Equipment (PPE) is a calculated defense against specific chemical permeation rates and aerosolization risks. Because the hydrochloride salt form exists as a crystalline powder, dust generation is the primary inhalation vector [3][4].

Below is the validated PPE matrix required for handling this compound:

Protection VectorRecommended EquipmentMechanistic RationaleValidation Step
Hand Protection Heavy-duty Nitrile rubber gloves (Min. thickness: 0.11 mm for splash; >0.4 mm for prolonged contact).Standard latex and vinyl offer zero chemical resistance to aniline permeation[4].Inspect gloves for micro-tears via inflation before donning.
Eye & Face Impact-resistant chemical safety goggles (EN 166 or NIOSH approved)[3].Prevents severe corneal damage from highly irritating, acidic hydrochloride dust[1].Ensure a flush seal against the face; no standard safety glasses.
Respiratory N95/P100 particulate respirator (minor handling); Supplied-air SCBA (large-scale)[1][3].Hydrochloride salts form fine, easily aerosolized dust that bypasses standard surgical masks[4].Perform a positive/negative pressure seal check before exposure.
Body Protection Tyvek coveralls or a fully buttoned, fluid-resistant lab coat.Prevents microscopic dust accumulation on street clothing, which causes chronic dermal exposure[2].Ensure cuffs are tucked under the outer layer of nitrile gloves.

Standard Operating Procedure: Safe Handling Workflow

Every protocol must be a self-validating system. Follow these steps meticulously when weighing, transferring, or reacting 5-Chloro-2-ethoxyaniline hydrochloride to ensure absolute containment.

Step 1: Pre-Operation Environmental Validation

  • Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of all strong oxidizing agents (e.g., peroxides, nitrates, chlorates) and strong bases to prevent violent incompatible reactions and the liberation of toxic free-base aniline[2][5].

Step 2: PPE Donning Sequence

  • Wash hands thoroughly. Don the fluid-resistant lab coat, followed by chemical safety goggles.

  • Don double nitrile gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist interface.

Step 3: Material Transfer and Weighing

  • Use static-free, grounded spatulas.

  • Weigh the material directly inside the fume hood using an enclosed analytical balance. Causality: Ambient air currents in the laboratory can easily aerosolize the fine hydrochloride dust, leading to severe inhalation hazards[3].

Step 4: Decontamination and Doffing

  • After transfer, wipe down the balance, spatulas, and hood surface with a damp, disposable towel (the HCl salt is highly water-soluble)[1][6].

  • Place the used towel immediately into a sealed hazardous waste bag.

  • Remove the outer gloves using the "glove-in-glove" technique to avoid touching the contaminated exterior. Wash hands immediately with soap and copious amounts of water[3][6].

Emergency Response and Spill Containment Plan

Spills of 5-Chloro-2-ethoxyaniline hydrochloride require immediate, calculated action. Dry sweeping is strictly prohibited as it disperses toxic dust directly into the breathing zone[1][3].

SpillResponse Start Spill Detected: HCl Salt Powder Assess Assess Spill Volume & Dust Generation Start->Assess Small Minor Spill (Inside Fume Hood) Assess->Small Large Major Spill (Outside Hood / High Dust) Assess->Large CleanSmall 1. Don Nitrile Gloves 2. Damp Wipe Powder 3. Sealed Waste Small->CleanSmall CleanLarge 1. Evacuate Area 2. Call EHS / HAZMAT 3. Require SCBA Large->CleanLarge Dispose RCRA Hazardous Waste Marine Pollutant Protocol CleanSmall->Dispose CleanLarge->Dispose

Fig 2: Decision matrix and operational workflow for 5-Chloro-2-ethoxyaniline hydrochloride spills.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment : Immediately clear personnel from the immediate area. Assess if the spill is minor (contained entirely within the active fume hood) or major (outside the hood or high volume)[2].

  • Respiratory Protection : If the spill is outside the hood, responders must evacuate and wait for EHS personnel equipped with a Self-Contained Breathing Apparatus (SCBA) and full-body chemical suits before re-entering[1][4].

  • Dust Suppression Containment : Do not use reactive chemical absorbents. Cover the spilled powder with a damp absorbent pad or spray gently with water to suppress dust formation[3].

  • Collection : Use non-sparking tools to scoop the dampened material into a chemically resistant, sealable container (e.g., a wide-mouth HDPE jar)[1][3].

  • Surface Decontamination : Wash the spill surface thoroughly with soap and water, collecting all rinsate for hazardous waste disposal. Do not flush rinsate down the sink[3][6].

Waste Disposal & Environmental Compliance

Due to its classification as a marine pollutant and its high aquatic toxicity, zero discharge to the municipal sewer system is permitted [3][7].

  • Solid Waste : Place all contaminated PPE, damp wipes, and empty reagent bottles into clearly labeled, leak-proof RCRA-compliant hazardous waste containers[6].

  • Liquid Waste : Aqueous washings and reaction mother liquors must be collected in dedicated halogenated organic waste carboys.

  • Labeling : All waste containers must be explicitly labeled as "Toxic Solid, Organic, N.O.S. (5-Chloro-2-ethoxyaniline hydrochloride), Marine Pollutant" to ensure proper incineration by environmental services[7][8].

References

  • CymitQuimica. "5-Chloro-2-methoxyaniline hydrochloride Safety Data Sheet." cymitquimica.com. 8

  • MilliporeSigma. "SAFETY DATA SHEET." sigmaaldrich.com.

  • Thermo Fisher Scientific. "SAFETY DATA SHEET." thermofisher.com. 6

  • Fisher Scientific. "SAFETY DATA SHEET." fishersci.com. 5

  • Techno PharmChem. "ANILINE HYDROCHLORIDE." technopharmchem.com. 1

  • ChemicalBook. "Aniline hydrochloride - Safety Data Sheet." chemicalbook.com. 3

  • New Jersey Department of Health. "HAZARD SUMMARY: ANILINE HYDROCHLORIDE." nj.gov. 2

  • Penta Chemicals. "Aniline hydrochloride." pentachemicals.eu. 4

  • Carl ROTH. "Safety Data Sheet: Aniline hydrochloride." carlroth.com. 7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.